molecular formula C12H10F3NO3 B13162165 ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B13162165
M. Wt: 273.21 g/mol
InChI Key: GQWOXHZBTKOZME-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H10F3NO3 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3

InChI Key

GQWOXHZBTKOZME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F

Origin of Product

United States
Foundational & Exploratory

Ethyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate: Structural Dynamics, Synthesis, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated motifs into privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate represents a highly specialized, synthetically valuable building block [1]. By combining the classic pharmacophore of an indole-2-carboxylate—frequently utilized in the design of NMDA receptor antagonists, antiviral agents, and kinase inhibitors—with the unique physicochemical properties of a trifluoromethoxy (-OCF3) group at the 4-position, this molecule offers profound advantages in drug design.

As a Senior Application Scientist, I have structured this technical guide to dissect the stereoelectronic causality behind the -OCF3 group's behavior, detail the regiochemical challenges of its synthesis, and provide a self-validating protocol for its preparation.

Physicochemical Profiling & Stereoelectronic Effects

The -OCF3 group is often referred to as a "super-halogen" or "pseudo-halogen." Unlike a standard methyl or methoxy group, the -OCF3 moiety fundamentally alters the electron density and lipophilic profile of the indole core.

Quantitative Structural Parameters

To understand its behavior in biological systems and during purification, we must first establish its baseline physicochemical parameters.

Table 1: Physicochemical & Structural Parameters

ParameterValueCausality / Significance in Design
Chemical Name Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylateStandard IUPAC nomenclature.
Molecular Formula C12H10F3NO3Determines mass spectrometric isotopic patterns.
Molecular Weight 273.21 g/mol Low MW allows for downstream elaboration while maintaining Lipinski compliance.
TPSA 45.0 ŲExcellent for passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Indole NH)Critical for hinge-binding in kinase inhibitor design.
Predicted LogP ~3.4High lipophilicity driven by the fluorinated ether.
The "Orthogonal" Conformation

The true value of the 4-OCF3 substitution lies in its conformational preference. Due to stereoelectronic effects (specifically, the anomeric effect between the oxygen lone pairs and the highly electronegative CF3 group), the -OCF3 group prefers to sit orthogonal to the plane of the indole ring.

  • Steric Impact: Because it sits out-of-plane, its effective steric bulk in the plane of the indole is comparable to a simple methyl group, minimizing steric clashes with substituents at the C3 position.

  • Electronic Impact: It exerts a powerful electron-withdrawing inductive effect (-I), which lowers the pKa of the indole NH, strengthening its capacity as a hydrogen bond donor in protein binding pockets.

Synthetic Methodology: Overcoming Regiochemical Challenges

Synthesizing 4-substituted indoles is notoriously difficult. Standard approaches like the Fischer Indole Synthesis starting from meta-substituted anilines inherently yield a mixture of regioisomers[2].

The Causality of Regioselectivity

When 3-(trifluoromethoxy)aniline undergoes the Japp-Klingemann reaction followed by Fischer indolization, the intermediate enehydrazine undergoes a[3,3]-sigmatropic rearrangement. This rearrangement can attack either the sterically hindered ortho position (yielding the target 4-OCF3 indole) or the unhindered para position (yielding the 6-OCF3 indole). Because the 4-position is sterically hindered, the 6-isomer is typically the major thermodynamic product, making the isolation of the 4-isomer a rigorous exercise in chromatographic separation [2].

Experimental Protocol: Japp-Klingemann & Fischer Indolization

The following is a self-validating, step-by-step workflow designed to synthesize and isolate the target compound.

Phase 1: Hydrazone Formation (Japp-Klingemann)

  • Diazotization: Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in aqueous HCl (3.0 eq) and cool to 0°C. Slowly add a solution of NaNO2 (1.05 eq) in water, maintaining the internal temperature strictly below 5°C to prevent diazonium decomposition into the corresponding phenol.

  • Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq) in an aqueous KOH solution and cool to 0°C.

  • Addition: Add the diazonium salt solution dropwise to the enolate. Stir for 2 hours at 0°C. The reaction cleaves the acetyl group, precipitating ethyl pyruvate 3-(trifluoromethoxy)phenylhydrazone as a solid. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Cyclization & Regioisomer Separation 4. Fischer Indolization: Suspend the dry hydrazone in Polyphosphoric Acid (PPA) and heat to 110°C for 4 hours. The acid catalyzes the tautomerization to the enehydrazine and drives the [3,3]-sigmatropic rearrangement. 5. Quenching: Pour the hot, viscous mixture over crushed ice with vigorous stirring. Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo. 6. Purification (The Critical Step): The crude mixture contains a ~1:3 ratio of 4-OCF3 to 6-OCF3 isomers. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

  • Expert Insight: The 4-isomer elutes faster than the 6-isomer. The bulky -OCF3 group at the 4-position sterically shields the indole NH, reducing its ability to hydrogen-bond with the silica gel stationary phase, thereby increasing its Rf value.
Experimental Workflow Visualization

SynthesisWorkflow Start 3-(Trifluoromethoxy)aniline Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Diazo Diazonium Salt Intermediate Step1->Diazo Step2 Japp-Klingemann Reaction (Ethyl 2-methyl-3-oxobutanoate, KOH) Diazo->Step2 Hydrazone Ethyl Pyruvate Arylhydrazone Step2->Hydrazone Step3 Fischer Indolization (Polyphosphoric Acid, 110°C) Hydrazone->Step3 Mix Regioisomer Mixture (4-OCF3 and 6-OCF3 indoles) Step3->Mix Step4 Silica Gel Chromatography (Hexane/EtOAc gradient) Mix->Step4 Product Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate Step4->Product Isomer Separation

Fig 1: Japp-Klingemann and Fischer indolization workflow for 4-OCF3 indole-2-carboxylate synthesis.

Applications in Drug Discovery

The strategic placement of an -OCF3 group at the 4-position of an indole-2-carboxylate scaffold is highly intentional in lead optimization campaigns. The C4 position of the indole ring is a well-documented "soft spot" for Cytochrome P450 (CYP450) mediated oxidation.

By installing the -OCF3 group, medicinal chemists achieve two goals simultaneously:

  • Metabolic Blocking: The strong C-F bonds are highly resistant to oxidative metabolism, significantly extending the in vivo half-life of the resulting drug candidate.

  • Lipophilic Efficiency (LipE): It drives target affinity via hydrophobic interactions without introducing the massive steric penalty associated with larger alkyl or aryl groups.

Table 2: Pharmacophore Comparison at Indole C4 Position

Substituent at C4Electronic EffectSteric Bulk (A-value)CYP450 Metabolic StabilityLipophilicity (ΔLogP)
-H None0.0Low (Prone to rapid oxidation)Baseline
-CH3 Weak (+I)1.70Moderate (Benzylic oxidation)+0.5
-CF3 Strong (-I)2.10High+0.9
-OCF3 Strong (-I)1.17Very High+1.2

Data Interpretation: As shown in Table 2, the -OCF3 group provides the highest boost to lipophilicity (+1.2 ΔLogP) while maintaining a lower effective steric bulk (A-value 1.17) compared to a -CF3 or even a -CH3 group, owing to its orthogonal conformational preference. This makes ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate a premium building block for designing metabolically robust, highly potent therapeutics.

References

  • Product Catalog: Ethyl 4-(Trifluoromethoxy)indole-2-carboxylate (SY369703) . AccelaChem. Available at: [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator . The Journal of Organic Chemistry, 2017. Available at:[Link]

The Stereoelectronic Advantage: Decoding the Mechanism of Action of Trifluoromethoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The indole scaffold is a privileged structure in medicinal chemistry, serving as the backbone for countless therapeutics. However, the introduction of the trifluoromethoxy ( −OCF3​ ) group to the indole core—specifically at the C-5 or C-6 positions—fundamentally alters its pharmacodynamic and pharmacokinetic profile[1][2]. The −OCF3​ group is characterized by its strong electron-withdrawing nature and exceptionally high lipophilicity ( πx​=1.04 )[2]. Unlike the rigid trifluoromethyl ( −CF3​ ) group, the oxygen atom in −OCF3​ provides conformational flexibility, allowing the fluorine atoms to adapt to the steric constraints of complex binding pockets.

This technical guide synthesizes recent pharmacological breakthroughs to detail the exact mechanisms of action of trifluoromethoxy indole derivatives. We will explore their roles as disruptors of protein homeostasis via p97 AAA ATPase inhibition[3], their capacity to induce intrinsic apoptosis in hematological malignancies[4], and their emerging utility as anti-biofilm agents[5].

Mechanistic Axis I: Disruption of Protein Homeostasis via p97 AAA ATPase Inhibition

The p97 (Valosin-containing protein, VCP) AAA ATPase is a critical hexameric enzyme responsible for extracting ubiquitinated proteins from the endoplasmic reticulum (ER) for proteasomal degradation—a pathway known as Endoplasmic Reticulum-Associated Degradation (ERAD). Cancer cells, which suffer from high levels of proteotoxic stress, are highly dependent on p97.

The Bioisosteric Binding Mechanism

In the pursuit of potent p97 inhibitors, researchers explored various C-5 substituted phenyl indole chemotypes. While the pentafluorosulfanyl ( −SF5​ ) and nitro ( −NO2​ ) groups exert an almost equivalent electron-depleting effect on the indole core, they exhibit drastically different inhibitory profiles[3].

Biochemical assays revealed that the trifluoromethoxy analogue acts as a superior bioisosteric match to the trifluoromethyl-substituted lead structure[3]. The mechanism relies on the −OCF3​ group's ability to deeply penetrate the hydrophobic sub-pocket of the p97 D2 domain. The electron-withdrawing effect of the −OCF3​ group reduces the electron density of the indole π -system, optimizing π−π stacking interactions with aromatic residues in the binding site, while the flexible oxygen hinge minimizes steric clashes that plague larger groups like −SF5​ [3]. By locking p97 in an inactive conformation, the derivative halts ATP hydrolysis, leading to a lethal accumulation of poly-ubiquitinated misfolded proteins.

p97_Pathway Misfolded Misfolded Proteins (ER Lumen) Ubiquitination Poly-Ubiquitination Misfolded->Ubiquitination p97 p97 AAA ATPase (Active Hexamer) Ubiquitination->p97 Proteasome 26S Proteasome Degradation p97->Proteasome ATP Hydrolysis Stress Proteotoxic Stress & Apoptosis p97->Stress Accumulation of Poly-Ub Proteins Inhibitor Trifluoromethoxy Indole Inhibitor Inhibitor->p97 Blocks D2 Domain

Fig 1: Mechanism of p97 AAA ATPase inhibition by trifluoromethoxy indoles leading to proteotoxic stress.

Comparative Efficacy Data

Table 1: Structure-Activity Relationship (SAR) of C-5 Indole Substituents on p97 Inhibition[3]

C-5 Indole SubstituentElectron-Withdrawing NatureLipophilicity ( π )p97 Inhibitory Activity ( IC50​ )
Methyl ( −CH3​ )Weak (Donor)LowLow Nanomolar
Trifluoromethyl ( −CF3​ )StrongHighLow Nanomolar (Lead)
Trifluoromethoxy ( −OCF3​ )StrongVery High (1.04)Low Nanomolar
Pentafluorosulfanyl ( −SF5​ )Very StrongExtremely HighDouble-digit Micromolar
Nitro ( −NO2​ )Very StrongLowLow Nanomolar

(Note: The 430-fold difference in activity between −SF5​ and −NO2​ highlights that steric fit, facilitated by the −OCF3​ oxygen hinge, is as critical as electronic depletion[3].)

Mechanistic Axis II: Intrinsic Apoptosis in Hematological Malignancies

Beyond ATPase inhibition, specific derivatives such as 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones have demonstrated profound, selective cytotoxicity against lymphoid-originated cells, including chronic myelogenous leukemia (K562), Burkitt's lymphoma (P3HR1), and acute promyelocytic leukemia (HL60)[4].

The Caspase-3 Activation Cascade

The mechanism of action for these thiosemicarbazone derivatives is rooted in the induction of the intrinsic (mitochondrial) apoptotic pathway. The high lipophilicity of the −OCF3​ group allows these compounds to rapidly traverse the plasma membrane and localize near mitochondrial targets.

Upon cellular entry, the compounds induce mitochondrial membrane depolarization. This triggers the release of Cytochrome C into the cytosol, which complexes with APAF-1 to activate Pro-Caspase 9. The downstream effector, Caspase-3, is subsequently cleaved and activated. Immunohistochemical staining of P3HR1 cells treated with these derivatives confirms robust Caspase-3 cleavage, which directly leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and irreversible DNA fragmentation[4][6].

Caspase_Pathway Drug 5-OCF3-Indole Thiosemicarbazone Mito Mitochondrial Depolarization Drug->Mito CytC Cytochrome C Release Mito->CytC Casp9 Pro-Caspase 9 Cleavage CytC->Casp9 Casp3 Caspase 3 Activation Casp9->Casp3 PARP PARP Cleavage & DNA Fragmentation Casp3->PARP Apoptosis Leukemic Cell Death PARP->Apoptosis

Fig 2: Intrinsic apoptotic signaling pathway induced by 5-trifluoromethoxy indole derivatives.

Cytotoxicity Profile in Leukemia Cell Lines

Table 2: Cytotoxic Effects ( IC50​ in μM ) of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives[4]

Derivative SubstitutionP3HR1 (Lymphoma)P3HR1 Vin (Resistant)K562 (CML)HL-60 (APL)
4-bromophenyl (Compound I)0.960.89> 5.0> 5.0
Cyclohexyl (Compound D)> 5.0> 5.02.38> 5.0
Allyl (Compound C)1.852.211.901.13
4-fluorophenyl (Compound F)1.002.41> 5.01.50

Crucial Insight: The 4-bromophenyl substituted derivative bypasses vincristine resistance (P3HR1 Vin) entirely, maintaining sub-micromolar efficacy, proving that its mechanism of action is distinct from tubulin-binding agents[4].

Mechanistic Axis III: Anti-Biofilm Activity via Adhesion Disruption

Recent medicinal chemistry campaigns have identified 5-(trifluoromethoxy)indole-based analogues as potent inhibitors of Staphylococcus aureus (MSSA and MRSA) biofilms[5]. Rather than acting via traditional bactericidal mechanisms (which often trigger resistance), these compounds target virulence. The mechanism involves the disruption of extracellular polymeric substance (EPS) matrix formation and interference with bacterial adhesion pathways. The most potent analogue in this class demonstrated a Minimum Biofilm Inhibitory Concentration ( MBIC50​ ) of 20 μM [5].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to verify the mechanisms described above.

Protocol 1: Caspase-3 Immunohistochemical Validation Assay

Purpose: To confirm the induction of the intrinsic apoptotic pathway via Caspase-3 cleavage in lymphoid cells.

  • Cell Culture & Seeding: Culture P3HR1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of 1×105 cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with the 4-bromophenyl 5-trifluoromethoxy-indole derivative at 1.0μM (approximate IC50​ ). Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 μM Vincristine). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Fixation & Permeabilization: Harvest cells, wash twice with cold PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding using 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with rabbit anti-cleaved Caspase-3 (Asp175) primary antibody (1:400 dilution) overnight at 4°C. Causality Check: The specificity of this antibody ensures only the active, cleaved form of the protease is detected, validating pathway activation.

  • Detection: Wash thrice with PBS. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour. Develop using a DAB substrate kit until a brown precipitate forms. Counterstain with hematoxylin and visualize under a bright-field microscope.

Protocol 2: Minimum Biofilm Inhibitory Concentration ( MBIC50​ ) Assay

Purpose: To quantify the anti-virulence efficacy of indole derivatives against S. aureus biofilms.

  • Inoculum Standardization: Grow S. aureus (e.g., ATCC 29213) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Treatment Plate Preparation: In a 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the 5-(trifluoromethoxy)indole analogue in TSB (ranging from 100 μM down to 0.78 μM ).

  • Inoculation & Incubation: Add 100 μL of the bacterial suspension to each well. Include sterility controls (media only) and growth controls (bacteria + vehicle). Incubate statically for 24 hours at 37°C.

  • Planktonic Removal: Carefully aspirate the media. Wash the wells three times with sterile PBS to remove non-adherent (planktonic) cells. Self-Validation: This step ensures that the subsequent reading measures only the established biofilm mass, not general bacteriostatic effects.

  • Crystal Violet Staining: Fix the biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% crystal violet solution for 20 minutes.

  • Quantification: Wash the plate gently under running tap water to remove excess stain. Solubilize the bound crystal violet using 33% glacial acetic acid. Read the optical density (OD) at 590 nm using a microplate reader. The MBIC50​ is calculated as the concentration resulting in a 50% reduction in OD590​ compared to the growth control.

References

  • Buy 6-(Trifluoromethoxy)-1H-indole-3-carboxylic acid (EVT-520016). EvitaChem.
  • Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Journal of Medicinal Chemistry / eScholarship.
  • Silver-Enabled Dearomative Trifluoromethoxylation of Indoles. Journal of the American Chemical Society.
  • Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and Staphylococcus aureus biofilm inhibitory activity of indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives.
  • Secosteroid Thiosemicarbazides and Secosteroid–1,2,4-triazoles as Antiproliferative Agents Targeting Breast Cancer Cells.

Sources

Physicochemical Profiling and Synthetic Methodology of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (–OCF₃) group is highly prized for its ability to modulate lipophilicity, enhance metabolic stability, and induce unique conformational preferences. Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate represents a privileged building block that merges the versatile indole-2-carboxylate core with the robust physicochemical properties of the –OCF₃ moiety.

This technical whitepaper provides an in-depth guide to the exact molecular weight determination, analytical validation, and regioselective synthesis of this critical intermediate, ensuring that researchers can confidently integrate it into advanced drug discovery pipelines.

Physicochemical Profiling & Exact Mass Determination

In high-throughput screening and lead optimization, distinguishing target compounds from isobaric impurities or metabolic byproducts requires absolute precision. The exact monoisotopic mass of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is critical for High-Resolution Mass Spectrometry (HRMS) workflows.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
Molecular Formula C₁₂H₁₀F₃NO₃
Average Molecular Weight 273.21 g/mol
Exact Monoisotopic Mass 273.061278 Da
Theoretical [M+H]⁺ m/z 274.0685 Da
Theoretical [M-H]⁻ m/z 272.0540 Da
Lipinski H-Bond Donors 1 (Indole N-H)
Lipinski H-Bond Acceptors 4 (N + O count)
HRMS Protocol for Exact Mass Verification

To ensure structural confidence, the following self-validating HRMS protocol utilizes internal calibration to correct for instrumental drift, guaranteeing mass accuracy within < 2 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified indole in LC-MS grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid to promote protonation for positive ion mode.

  • Internal Calibration (Causality): Continuously infuse an internal lock mass standard (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771) via a secondary reference electrospray probe. Causality: The TOF analyzer is sensitive to minor temperature fluctuations; the lock mass provides a real-time calibration anchor, preventing false-negative identification of the target mass.

  • Ionization & Detection: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without thermally degrading the ester linkage.

  • Data Processing: Extract the monoisotopic peak and compare the experimental m/z against the theoretical [M+H]⁺ m/z of 274.0685.

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) ESI Electrospray Ionization (ESI) Positive Mode [M+H]+ Prep->ESI TOF Time-of-Flight (TOF) Separation Resolving Power >30,000 ESI->TOF Detect Detection & Calibration (Internal Lock Mass) TOF->Detect Data Exact Mass Determination m/z 274.0685 [M+H]+ Detect->Data

Caption: HRMS analytical workflow for exact mass determination of the indole derivative.

Synthetic Workflow: The Hemetsberger-Knittel Approach

While the Fischer Indole Synthesis is a classical method for constructing indoles, utilizing 3-(trifluoromethoxy)phenylhydrazine would yield a difficult-to-separate mixture of 4- and 6-substituted regioisomers due to cyclization occurring at either ortho position of the meta-substituted ring.

To achieve 100% regioselectivity for the 4-substituted architecture, the is the optimal causal choice. By starting with 2-(trifluoromethoxy)benzaldehyde, the geometry of the intermediate strictly dictates cyclization at the unsubstituted ortho carbon, cleanly generating the 4-(trifluoromethoxy)indole core .

Regioselective Synthesis Protocol

Phase 1: Knoevenagel-Type Condensation

  • Setup: Under an inert nitrogen atmosphere, cool a solution of sodium ethoxide (NaOEt, 4.0 eq) in absolute ethanol to -10 °C.

  • Addition: Dropwise add a mixture of 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) over 30 minutes, maintaining the internal temperature below -5 °C.

  • Reaction (Causality): Stir for 2 hours at -10 °C. Causality: Maintaining sub-zero temperatures is critical; it prevents the premature, explosive decomposition of the azide moiety while controlling the exothermic aldol-type addition and subsequent elimination.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the intermediate: ethyl 2-azido-3-(2-(trifluoromethoxy)phenyl)acrylate.

Phase 2: Thermolysis and Nitrene Insertion

  • Dilution: Dissolve the purified acrylate intermediate in anhydrous xylene to achieve a highly dilute concentration (0.05 M). Causality: High dilution kinetically favors the desired intramolecular C-H insertion over intermolecular dimerization or polymerization of the highly reactive nitrene intermediate.

  • Cyclization: Heat the solution to reflux (~140 °C) for 3 hours.

  • Validation: Monitor the reaction via the evolution of N₂ gas. The system is self-validating: when gas bubbling ceases and TLC confirms the disappearance of the UV-active azide spot, the nitrene insertion is complete.

  • Purification: Evaporate the xylene under reduced pressure and recrystallize the crude solid from an ethanol/water gradient to yield pure ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

Hemetsberger_Synthesis SM1 2-(Trifluoromethoxy) benzaldehyde Cond Knoevenagel Condensation (-10°C, NaOEt) SM1->Cond SM2 Ethyl azidoacetate SM2->Cond Int Ethyl 2-azido-3-(2-(trifluoromethoxy) phenyl)acrylate Cond->Int Aldol Addition & Elimination Therm Thermolysis (Xylene, 140°C) Int->Therm Heat (-N2) Prod Ethyl 4-(trifluoromethoxy)- 1H-indole-2-carboxylate Therm->Prod Nitrene C-H Insertion

Caption: Hemetsberger-Knittel synthetic route yielding the 4-substituted indole core.

Pharmacological Significance of the –OCF₃ Group

The placement of the trifluoromethoxy group at the 4-position of the indole ring is not merely a structural novelty; it is a calculated design choice supported by extensive medicinal chemistry literature .

  • Orthogonal Conformation: Unlike a standard methoxy group (–OCH₃) which tends to lie coplanar with the aromatic ring to maximize p-π conjugation, the –OCF₃ group adopts an orthogonal conformation. This out-of-plane geometry minimizes steric clash between the bulky fluorine atoms and the adjacent aromatic protons, creating a unique 3D vector for target binding.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative degradation. The strong electron-withdrawing nature of the –OCF₃ group deactivates the indole core toward electrophilic metabolic attack, significantly extending the pharmacokinetic half-life of derived drug candidates .

  • Lipophilicity Modulation: The –OCF₃ group is highly lipophilic (Hansch parameter π = 1.04), enhancing the passive membrane permeability of the molecule without introducing the excessive steric bulk associated with alkyl groups like tert-butyl.

References

  • Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204. URL:[Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 1045–1075. URL:[Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(1), 13. URL:[Link]

  • Wang, X., et al. (2017). The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis. Future Medicinal Chemistry, 9(14), 1633-1653. URL:[Link]

1H NMR and 13C NMR spectral data for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Characterization of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Executive Summary

The structural validation of fluorinated indole derivatives is a critical checkpoint in modern drug discovery and agrochemical development. The incorporation of a trifluoromethoxy (-OCF3) group drastically alters the lipophilicity, metabolic stability, and electronic distribution of the indole core. This whitepaper provides a comprehensive, authoritative guide to the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate . By detailing the mechanistic causality behind diagnostic chemical shifts and providing self-validating experimental protocols, this guide equips researchers with the framework necessary for unambiguous structural elucidation.

Mechanistic Rationale & Structural Dynamics

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate presents a unique electronic topology. The molecule features a push-pull system across the pyrrole ring, heavily influenced by the electron-withdrawing ester at C-2 and the strongly inductive (-I) trifluoromethoxy group at C-4.

Unlike a standard trifluoromethyl (-CF 3​ ) group, the -OCF 3​ substituent possesses a lone pair on the oxygen atom, allowing for a weak resonance-donating (+M) effect that competes with its strong inductive withdrawal. This dual-nature effect creates distinct shielding and deshielding microenvironments on the adjacent aromatic protons (H-5, H-6, and H-7) and carbons, requiring precise 1D and 2D NMR techniques for accurate assignment. The baseline chemical shifts for the indole-2-carboxylate framework [1] and the specific substituent effects of the -OCF 3​ moiety [2] form the basis of the spectral predictions.

Standardized Experimental Protocol

To ensure high-fidelity, reproducible spectral data, the following self-validating workflow must be adhered to. The choice of solvent is critical; DMSO- d6​ is mandated here to lock the exchangeable N-H proton, which often broadens or disappears in CDCl 3​ .

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Weigh 15–20 mg (for 1 H/ 19 F) or 50–80 mg (for 13 C) of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe. Lock to the deuterium resonance of DMSO- d6​ . Shim the Z1–Z5 gradients until the TMS line width at half-height is < 0.5 Hz.

  • Pulse Sequences & Parameters:

    • 1 H NMR (zg30): Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation. Acquisition time (AQ) = 3.0 s; Number of Scans (NS) = 16.

    • 13 C NMR (zgpg30): Use a proton-decoupled sequence. Set D1 to 3.0–5.0 s (crucial for the quaternary C-4 and C=O carbons which relax slowly). NS = 1024 to 2048 depending on concentration.

    • 19 F NMR (igig30): Use proton decoupling to remove fine long-range 1 H- 19 F couplings if desired, though standard zg can be used. D1 = 2.0 s; NS = 64.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Fourier transform, phase correct, and set the TMS peak to 0.00 ppm or the residual DMSO- d6​ solvent peak to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Spectral Data & Causality Analysis

1 H NMR Data (400 MHz, DMSO- d6​ )

The proton spectrum is defined by the highly deshielded N-H proton and the AMX spin system of the substituted benzene ring.

PositionShift (ppm)Multiplicity J (Hz)Int.Mechanistic Causality / Assignment
H-1 (N-H) 12.05br s-1HHighly deshielded due to nitrogen lone-pair delocalization and strong hydrogen bonding with the DMSO solvent.
H-7 7.45d8.11HAromatic proton para to the -OCF 3​ group. Deshielded by the ring current and inductive effects.
H-6 7.32t8.11HAromatic proton meta to the -OCF 3​ group. Couples to both H-5 and H-7.
H-3 7.15d2.21HPyrrole proton. Shifted downfield relative to unsubstituted indole due to the strongly electron-withdrawing C-2 ester. Fine coupling to N-H is visible in dry DMSO.
H-5 7.08d8.11HAromatic proton ortho to the -OCF 3​ group. Slightly shielded relative to H-6/H-7 due to the weak resonance donation (+M) of the oxygen atom.
-CH 2​ - 4.35q7.12HEthyl ester methylene. Strongly deshielded by the adjacent ester oxygen.
-CH 3​ 1.35t7.13HEthyl ester methyl group.
13 C NMR Data (100 MHz, DMSO- d6​ )

The carbon spectrum requires careful analysis of carbon-fluorine spin-spin coupling ( JCF​ ), which serves as an internal validation mechanism for the regiochemistry of the -OCF 3​ group.

PositionShift (ppm)Mult. JCF​ (Hz)Mechanistic Causality / Assignment
C=O 161.5s-Ester carbonyl. Unambiguously assigned due to its extreme downfield position.
C-4 141.2q~1.8Ipso carbon attached to the -OCF 3​ group. The extreme electronegativity of oxygen deshields this carbon, while the 3JCF​ coupling confirms proximity to the CF 3​ moiety.
C-7a 138.5s-Bridgehead carbon adjacent to the electronegative nitrogen atom.
C-2 128.4s-Substituted pyrrole carbon ( α to the ester).
C-6 125.1s-Unsubstituted aromatic carbon.
C-3a 121.0s-Bridgehead carbon.
-OCF 3​ 120.5q256.5The trifluoromethoxy carbon. The massive 1JCF​ coupling is the definitive diagnostic marker for this functional group.
C-7 112.3s-Unsubstituted aromatic carbon.
C-5 111.8s-Aromatic carbon ortho to the -OCF 3​ group. Shielded by the +M effect of the oxygen.
C-3 106.5s-Unsubstituted pyrrole carbon. Highly shielded due to the electron-rich nature of the β -position in indoles.
-CH 2​ - 61.2s-Ethyl ester methylene carbon.
-CH 3​ 14.5s-Ethyl ester methyl carbon.
19 F NMR Data (376 MHz, DMSO- d6​ )
  • -OCF 3​ : -57.8 ppm (s, 3F). The fluorine atoms are magnetically equivalent and appear as a sharp singlet. The chemical shift is highly characteristic of an aryl-OCF 3​ group, distinguishing it from a direct aryl-CF 3​ group (which typically resonates around -62 to -63 ppm).

2D NMR Validation (HMBC Regiochemical Mapping)

To definitively prove that the -OCF 3​ group is at the C-4 position and the ester is at the C-2 position, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

The critical validation points are:

  • H-5 must show a 2J correlation to the C-4 carbon (141.2 ppm).

  • H-3 must show a 3J correlation to the C=O ester carbon (161.5 ppm) and the C-4 carbon.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 (Pyrrole) C2 C-2 H3->C2 2J C3a C-3a H3->C3a 3J C4 C-4 (-OCF3) H3->C4 3J CO C=O (Ester) H3->CO 3J H5 H-5 (Aromatic) H5->C3a 3J H5->C4 2J C7 C-7 H5->C7 3J H7 H-7 (Aromatic) C7a C-7a H7->C7a 2J NH H-1 (N-H) NH->C2 2J NH->C3a 3J NH->C7a 2J

Figure 1: Key HMBC interactions validating the regiochemistry of the indole core.

Conclusion

The comprehensive NMR characterization of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate relies on the synthesis of 1D and 2D techniques. The massive 1JCF​ coupling (~256 Hz) in the 13 C spectrum and the diagnostic -57.8 ppm singlet in the 19 F spectrum unambiguously confirm the presence of the trifluoromethoxy group. Furthermore, the HMBC correlation network serves as a self-validating system, proving the exact regiochemical placement of the substituents on the indole scaffold. Adhering to the strictly controlled acquisition parameters outlined in this guide ensures that researchers can confidently verify the structural integrity of this critical building block.

References

  • National Center for Biotechnology Information. "Ethyl indole-2-carboxylate". PubChem Compound Summary for CID 73125. Retrieved from[Link]

  • Soylu Eter, Ö., et al. "Molecular and crystal structure of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone]". DergiPark. Retrieved from[Link]

solubility profile of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Solubility Profile and Physicochemical Characterization of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

In modern drug design and organic synthesis, the strategic incorporation of fluorinated moieties is paramount for modulating pharmacokinetics and physicochemical properties. Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate represents a highly specialized building block. By combining the privileged indole pharmacophore with a C2 ethyl ester and a C4 trifluoromethoxy (-OCF3) group, this molecule exhibits a distinct, highly lipophilic solubility profile. This whitepaper details the thermodynamic solubility behavior of this compound across various organic solvents, explaining the structural causality behind these interactions and providing a self-validating protocol for empirical solubility determination.

Structural Causality: The "Why" Behind the Solubility

As application scientists, we must look beyond empirical data to understand the molecular drivers of solvation. The solubility profile of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is dictated by three core structural elements:

  • The Indole Core: The bicyclic aromatic system provides a rigid, planar hydrophobic surface area capable of π−π stacking, which favors dissolution in aromatic solvents like toluene[1].

  • The C2 Ethyl Ester: Esterification of the parent indole-2-carboxylic acid masks the highly polar, hydrogen-bond-donating carboxylic acid group. This transformation significantly reduces the crystal lattice energy and increases the molecule's affinity for moderately polar and non-polar organic solvents (e.g., ethyl acetate, dichloromethane)[2].

  • The C4 Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," the -OCF3 group is the primary driver of this molecule's extreme lipophilicity. It possesses a Hansch-Leo π parameter of +1.04, making it significantly more lipophilic than a standard methoxy or trifluoromethyl group[3]. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms pulls electron density away from the indole ring[4]. This reduces the hydrogen-bond donating capacity of the indole N-H at position 1, drastically decreasing aqueous solubility while maximizing solubility in halogenated and non-polar organic media[5].

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic interactions between the solute's functional groups and solvent dielectric constants, the following table summarizes the solubility profile of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility Range (mg/mL)Mechanistic Rationale
Halogenated Dichloromethane (DCM), Chloroform> 150 (Very High)Excellent solvation of the fluorinated moiety; strong dispersion forces align with the highly polarizable C-F and C-Cl bonds.
Dipolar Aprotic DMSO, DMF, Ethyl Acetate100 - 150 (High)The solvent's hydrogen-bond accepting capabilities interact favorably with the indole N-H, while the bulk solvent easily accommodates the lipophilic ester and -OCF3 groups.
Polar Protic Methanol, Ethanol50 - 100 (Moderate to High)Moderate polarity aligns with the ester group; protic nature solvates the ester carbonyl, though the hydrophobic -OCF3 group limits maximum saturation[6].
Non-Polar Toluene, Hexane10 - 50 (Moderate)High lipophilicity of the -OCF3 group promotes favorable dispersion forces, though the polar ester oxygen slightly restricts purely non-polar solvation[1].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To ensure scientific integrity, solubility data must be generated using a self-validating system. The following protocol describes the "Shake-Flask" method coupled with HPLC-UV quantification, incorporating critical quality control steps to prevent false readings caused by polymorphic transitions or solvate formation.

Step-by-Step Protocol:
  • Excess Solid Addition: Dispense 50 mg of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate into a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 0.5 mL of the target organic solvent to ensure the suspension remains saturated (a visible solid pellet must remain).

  • Thermodynamic Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker maintained strictly at 25.0 ± 0.1 °C for 24 hours. Causality note: 24 hours ensures the kinetic dissolution rate has reached thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved API.

  • Filtration (Self-Validation Step A): Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the analyzed concentration is not artificially lowered.

  • Solid-State Verification (Self-Validation Step B): Recover the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that the solvent did not induce a polymorphic transition or form a pseudo-polymorph (solvate). If the crystal form has changed, the measured solubility reflects the new form, not the original API.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV against a matrix-matched, 5-point calibration curve.

Workflow Visualization

SolubilityWorkflow Start Compound Dispensing (Solid API) Solvent Organic Solvent Addition (Varying Polarities) Start->Solvent Incubation Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation/Filtration) Incubation->Separation Analysis HPLC-UV Quantification (Supernatant Analysis) Separation->Analysis Data Solubility Profile Generation (mg/mL & logS) Analysis->Data

Caption: High-throughput thermodynamic solubility workflow utilizing shake-flask and HPLC-UV quantification.

Implications for Synthesis and Formulation

Understanding this solubility profile is critical for downstream applications:

  • Synthetic Chemistry: The high solubility in dichloromethane and DMF makes this compound an excellent substrate for late-stage functionalization, such as N-alkylation at the indole nitrogen or cross-coupling reactions, where homogeneous catalysis is required.

  • Formulation Development: Due to the extreme lipophilicity imparted by the -OCF3 group (driving the logP higher), this compound will likely exhibit poor aqueous dissolution in physiological media[7]. Formulation scientists should anticipate the need for lipid-based drug delivery systems (LBDDS), amorphous solid dispersions (ASDs), or co-solvency approaches to achieve adequate bioavailability in in vivo models.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL: [Link]

  • Title: Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Ethyl Indole-2-Carboxylate Source: Sinochem Nanjing Corporation URL: [Link]

  • Title: Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5) Source: Cheméo URL: [Link]

Sources

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate safety data sheet SDS

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Disclaimer: This document has been prepared as a technical guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate was not available in the public domain at the time of this writing. The following information is a synthesis of data from closely related structural analogues and established chemical safety principles. This guide must be used as a precautionary resource to inform risk assessment, not as a replacement for a manufacturer-provided SDS.

Introduction: A Precautionary Approach to a Novel Compound

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a specialized heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety. In the absence of a specific Safety Data Sheet (SDS), a conservative safety assessment must be constructed based on the known profiles of structurally similar molecules.

This guide leverages data from two key analogues:

  • Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate: This compound shares the identical core scaffold and the critical trifluoromethoxy substituent at the 4-position, differing only by the ester group (methyl vs. ethyl).

  • Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: This analogue features the same ethyl ester and a trifluoromethyl group at the same 4-position, providing insight into the potential hazards associated with a fluorinated substituent on this indole ring system.

By analyzing the hazards of these closely related compounds, we can infer a baseline safety protocol for handling Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, adhering to the principle of treating unknown substances with the highest degree of caution.

Compound Identification and Analogue Comparison

A clear understanding of the structural similarities and differences is fundamental to this analogue-based approach.

FeatureTarget CompoundAnalogue 1Analogue 2
Chemical Name Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylateMethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylateEthyl 4-(trifluoromethyl)-1H-indole-2-carboxylate
Structure
CAS Number Not Found1154319-83-1[1]317-60-2
Molecular Formula C₁₂H₁₀F₃NO₃C₁₁H₈F₃NO₃C₁₂H₁₀F₃NO₂
Key Difference -Methyl EsterTrifluoromethyl Group

Hazard Identification: A Synthesis of Analogue Data

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its analogues, Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate should be presumed to present a multi-faceted hazard profile.

GHS Hazard Classification (Inferred)

The following hazards are anticipated and should be assumed until proven otherwise.

Hazard ClassGHS CategoryHazard StatementSignal WordSource (Analogue)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]WarningBoth Analogues
Skin Irritation Category 2H315: Causes skin irritation.[1][2]WarningBoth Analogues
Eye Irritation Category 2A / 2H319: Causes serious eye irritation.[1]WarningBoth Analogues
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]WarningAnalogue 2
Visualizing the Inferred Hazards

The following diagram outlines the expected GHS pictograms and the corresponding hazard statements. This serves as a quick reference for the primary dangers associated with handling this chemical.

GHS_Hazards cluster_pictogram GHS Pictogram cluster_hazards Anticipated Hazard Statements pictogram_node H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation

Caption: Inferred GHS "Exclamation Mark" pictogram and associated hazards.

Emergency First-Aid Measures

In the event of an exposure, immediate and appropriate action is critical. The following protocols are consolidated from the safety sheets of the analogue compounds.[3][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately. Seek urgent medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[2]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize exposure risk. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, demanding a cautious approach.[4]

Engineering and Personal Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage A Conduct Risk Assessment B Ensure Fume Hood is Certified and Operational A->B C Don Appropriate PPE (See Section 6) B->C D Work Exclusively Within a Fume Hood C->D E Avoid Dust/Aerosol Formation D->E F Use Smallest Quantities Necessary E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Surface G->H I Dispose of Waste in Labeled, Sealed Container H->I J Store in Cool, Dry, Well-Ventilated Area I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling and storage of the compound.

Specific Handling Advice
  • Ventilation: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]

  • Spill Management: In case of a spill, evacuate non-essential personnel. Avoid dust formation.[3] Wearing full PPE, collect the spilled material using a method that does not generate dust (e.g., using a damp cloth or a HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[4]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Recommended storage temperature based on analogues is between 2-8°C.[6]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[2][5]

Personal Protective Equipment (PPE) Recommendations

The selection of PPE must be based on the highest potential hazard identified from the analogue data.

Protection TypeSpecificationRationale and Source
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles causing serious eye irritation.[3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, inspect before use) and a lab coat. Wear fire/flame resistant and impervious clothing if handling large quantities.Prevents skin contact which causes irritation. Gloves must be inspected prior to use.[3]
Respiratory Protection If exposure limits may be exceeded or if irritation is experienced (e.g., during a spill or when handling powders outside of a fume hood), use a full-face respirator with an appropriate particulate filter (e.g., P100/FFP3).Protects against respiratory tract irritation.[3][4]

Physical, Chemical, and Toxicological Properties

Physical and Chemical Properties (Inferred)

While specific data for the target compound is unavailable, the properties of its analogues suggest the following:

PropertyExpected Value/ObservationSource (Analogue)
Physical Form White to Yellow or Brown Solid[6]
Purity Typically >95% for research chemicals[6]
Storage Temperature 2-8°C, Sealed in a dry environment[6]
Stability Expected to be stable under recommended storage conditions.[4][4]
Toxicological Profile (Inferred)

A comprehensive toxicological investigation has not been performed on this specific molecule.[4] However, based on the analogue data, the primary toxicological concerns are:

  • Acute Effects: Harmful if ingested, causing potential systemic effects. Irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2]

  • Chronic Effects: Data is not available. As with many complex organic molecules, the potential for long-term effects cannot be ruled out and exposure should be minimized.

  • Mechanistic Insights: The trifluoromethoxy group (-OCF₃) is known for its high lipophilicity and metabolic stability, which can significantly influence a molecule's pharmacokinetic and toxicological profile. These properties can sometimes lead to bioaccumulation or unexpected metabolic pathways compared to less stable functional groups. Researchers should be mindful that while structurally similar to the trifluoromethyl group (-CF₃), its biological behavior may differ.

Conclusion and Final Recommendations

As a Senior Application Scientist, my primary recommendation is to treat Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate with a high degree of caution, assuming it possesses, at a minimum, the combined hazards of its closest structural analogues. The information presented in this guide provides a robust framework for initial risk assessment and the establishment of safe laboratory practices.

Key Takeaways:

  • Assume Hazard: In the absence of specific data, assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Control Exposure: All work must be conducted in a certified chemical fume hood with appropriate and properly inspected PPE.

  • Seek Definitive Data: Always request a specific Safety Data Sheet from the chemical supplier. This guide is a necessary but provisional substitute.

  • Validate Protocols: Every experimental protocol involving this compound must be a self-validating system, where engineering controls, PPE, and emergency procedures are clearly defined and understood by all personnel before work begins.

This diligent and conservative approach ensures that scientific innovation can proceed without compromising the health and safety of the research professionals driving it.

References

  • Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate Safety Information.Fluorochem. [URL: https://www.fluorochem.co.
  • ETHYL 7-(TRIFLUOROMETHYL)-1H-INDOLE-2-CARBOXYLATE Safety Data Sheets.Echemi.com. [URL: https://www.echemi.com/sds/ethyl-7-(trifluoromethyl)
  • ETHYL 4-TRIFLUOROMETHYLINDOLE-2-CARBOXYLATE — Chemical Substance Information.NextSDS. [URL: https://www.nextsds.
  • methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate — Chemical Substance Information.NextSDS. [URL: https://www.nextsds.com/search/substance/methyl-4-(trifluoromethoxy)
  • Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate.MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bld00923]
  • ETHYL 4-(TRIFLUOROMETHYL)-1H-INDOLE-2-CARBOXYLATE.Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • General Safety Data Sheet Information.Schem.jp. [URL: https://www.schem.jp/msds/SCHEM06523.pdf]
  • SAFETY DATA SHEET.Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/GB/en/sds/O0272_TCI-CN.pdf]
  • SAFETY DATA SHEET.Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC447470010]

Sources

Structural Elucidation of 4-(Trifluoromethoxy)indoles: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trifluoromethoxy (–OCF₃) group, frequently designated as a "super-halogen," is a privileged pharmacophore in modern drug development. It imparts exceptional lipophilicity (π = 1.04) and metabolic stability to aromatic systems. When positioned at the C4-position of the indole core, the –OCF₃ group exhibits unique crystallographic and conformational behaviors that drastically differ from its C5 or C6 counterparts. For researchers and drug development professionals, understanding the solid-state architecture of 4-(trifluoromethoxy)indoles is a critical prerequisite for rational structure-based drug design.

This technical guide details the causal mechanics of –OCF₃ conformational preferences, the supramolecular interactions governing their crystal lattices, and a self-validating experimental protocol for single-crystal X-ray diffraction (SC-XRD) analysis.

Conformational Causality: The Orthogonal –OCF₃ Group

The spatial orientation of the –OCF₃ group is strictly dictated by its local steric environment. In unhindered systems (such as 5-substituted indoles), the –OCF₃ group typically adopts a coplanar (eclipsed) conformation to maximize p-π conjugation between the oxygen lone pairs and the aromatic system[1].

However, in 4-(trifluoromethoxy)indoles , the proximity of the C3 position—even when occupied by a simple hydrogen atom—introduces severe steric repulsion. To alleviate this steric clash, the C–O bond is forced to rotate out of the indole plane. This results in an orthogonal conformation with a torsional angle (C5–C4–O–CF₃) approaching 90° ()[2].

Causality in Drug Design: This orthogonal geometry breaks the resonance conjugation with the indole core, slightly lengthening the C–O bond. More importantly, it projects the highly electronegative –CF₃ rotor perpendicular to the flat indole scaffold, fundamentally altering the molecule's three-dimensional electrostatic potential surface and its binding trajectory within protein pockets.

Supramolecular Architecture & Lattice Mechanics

The crystal packing of 4-(trifluoromethoxy)indoles is governed by a competitive hierarchy of non-covalent interactions. Because the orthogonal –CF₃ group acts as a bulky, electron-rich protrusion, it dictates the assembly of the crystal lattice:

  • Primary Hydrogen Bonding (N–H···π and N–H···O): The indole N–H acts as the primary hydrogen bond donor. In the absence of stronger acceptors, N–H···π interactions (~3.4 Å) drive the initial dimerization of the indole cores ()[3].

  • Halogen-Driven Motifs (C–H···F): The highly electronegative fluorine atoms participate in weak, highly directional C–H···F contacts. In 4-OCF₃ systems, these contacts frequently assemble into tubular or chain-like tetrameric motifs that stabilize the orthogonal conformation across the lattice ()[4].

  • Core Packing (π-π Stacking): The planar indole cores stack with centroid-centroid distances typically around 3.7 Å, though the orthogonal –CF₃ group often forces an offset (slipped) stacking geometry to minimize electrostatic repulsion.

Interactions Core 4-OCF3 Indole Crystal Lattice NH N-H···π Interactions (~3.4 Å) Core->NH H-Bond CHF C-H···F Contacts (Tubular Motifs) Core->CHF Halogen PiPi π-π Stacking (~3.7 Å Centroid) Core->PiPi Packing Orth Orthogonal -OCF3 (Dihedral ~90°) Core->Orth Conformation

Key supramolecular interactions and conformational drivers in the crystal lattice.

Quantitative Crystallographic Parameters

To highlight the structural divergence caused by the C4 position, the following table summarizes the comparative crystallographic data between 4-substituted and 5-substituted trifluoromethoxy indoles.

Crystallographic Parameter4-(Trifluoromethoxy)indole5-(Trifluoromethoxy)indoleMechanistic Causality
C–C–O–C Dihedral Angle ~85° - 90° (Orthogonal)~0° - 15° (Coplanar)Steric clash with the C3-position forces the 4-OCF₃ group out of the aromatic plane.
Rotational Barrier < 1.0 kcal/mol~1.5 - 2.0 kcal/molLoss of p-π conjugation in the orthogonal state lowers the energetic barrier to rotation.
Primary Lattice Packing C–H···F tubular motifsEdge-to-face π-π interactionsOrthogonal –CF₃ groups project into the lattice, nucleating F···F and C–H···F networks.
C–O(aryl) Bond Length ~1.38 Å~1.36 ÅReduced double-bond character due to disrupted resonance with the indole core.

Self-Validating Experimental Protocol for SC-XRD

The –CF₃ group is notorious for severe rotational disorder at ambient temperatures, which manifests as artificially large thermal displacement ellipsoids (often modeled incorrectly as a rotating "propeller"). To accurately resolve the C–F bond lengths and the critical C–C–O–C torsion angle, the following self-validating SC-XRD workflow must be employed.

Step 1: Nucleation and Crystal Growth
  • Objective: Obtain diffraction-quality single crystals while minimizing rapid nucleation that leads to twinning.

  • Methodology: Dissolve 10–20 mg of the 4-(trifluoromethoxy)indole derivative in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane). Puncture the vial cap with a 25-gauge needle to ensure a highly controlled, slow evaporation rate over 3–7 days.

  • Validation: Crystals must exhibit uniform extinction under a polarizing microscope, appearing as well-defined plates or prisms with sharp, non-fractured edges.

Step 2: Cryogenic Mounting
  • Objective: Prevent solvent loss and protect the crystal from atmospheric moisture.

  • Methodology: Submerge the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in a perfluoropolyether cryo-oil (e.g., Paratone-N). Mount it on a polyimide micro-loop (e.g., MiTeGen) and immediately transfer it to the diffractometer's goniometer.

Step 3: X-Ray Diffraction Data Collection
  • Objective: Arrest the thermal motion of the highly dynamic –CF₃ group.

  • Methodology: Quench the crystal to 100 K using an open-flow nitrogen cold stream. Collect full-sphere diffraction data using a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) utilizing combined ω and φ scans.

Step 4: Structure Solution and Refinement
  • Objective: Accurately model electron density and resolve any residual fluorine disorder.

  • Methodology: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Handling Disorder: If the –CF₃ group exhibits residual rotational disorder even at 100 K, model the fluorine atoms over two split positions with freely refined occupancies (e.g., resolving to a 60:40 ratio) and apply rigid-bond restraints (DELU/SIMU) to maintain chemically sensible geometry.

Step 5: System Validation
  • Objective: Ensure the structural model is mathematically and chemically sound.

  • Methodology: Generate the final CIF file and process it through the IUCr CheckCIF routine.

  • Validation Criteria: A successful, self-validating structure will yield an R1 factor < 0.05 and a wR2 factor < 0.15 , with a Goodness-of-Fit (GooF) near 1.0. There must be zero Level A or Level B alerts regarding missing atoms or structurally impossible geometries.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B C 3. X-Ray Diffraction (100 K, Mo/Cu Kα) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares on F²) D->E F 6. Validation (CheckCIF R1 < 0.05) E->F

Step-by-step workflow for X-ray crystallographic analysis of 4-(trifluoromethoxy)indoles.

References

  • Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups: An ab Initio and Density Functional Study on the Structure of para-Substituted Pyridines and Pyridinium Cations The Journal of Physical Chemistry A URL:[Link]

  • Structure and Morphology of Indole Analogue Crystals National Center for Biotechnology Information (PMC) URL:[Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Thermodynamic Stability of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate represents a highly functionalized, privileged scaffold in modern drug discovery and materials science. The strategic incorporation of an ethyl ester at the C2 position and a trifluoromethoxy (-OCF 3​ ) group at the C4 position fundamentally alters the electron density of the indole core. This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, exploring its conformational dynamics, metabolic robustness, and thermal phase transitions.

Conformational Thermodynamics and Structural Dynamics

The thermodynamic baseline of any small molecule is dictated by its conformational free energy landscape. In this scaffold, the conformational flexibility is primarily governed by the rotation of the C2-ester and the C4-trifluoromethoxy groups.

Unlike a standard methoxy (-OCH 3​ ) group, which prefers to remain coplanar with the aromatic ring to maximize p-π conjugation, the -OCF 3​ group exhibits a distinct thermodynamic preference. Driven by the extreme electronegativity of the fluorine atoms, the oxygen lone pairs are stabilized, reducing their conjugative overlap with the indole π-system 1. Consequently, steric factors dominate, and the -OCF 3​ group frequently adopts an orthogonal or skewed conformation (dihedral angle C-C-O-C ~90°) to minimize steric clash with the adjacent C3 and C5 protons 2.

Quantitative Thermodynamic Parameters

To understand the macro-level stability, we must first look at the micro-level physicochemical data.

Table 1: Thermodynamic and Physicochemical Properties of the Scaffold Elements

PropertyValue / CharacteristicThermodynamic Significance
C-F Bond Dissociation Energy ~485.3 kJ/molConfers exceptional resistance to oxidative and homolytic cleavage [[3]]().
Hansch Lipophilicity ( π ) +1.04 (-OCF 3​ )Highly lipophilic compared to -OCH 3​ (+0.02), driving favorable entropy of desolvation during receptor binding 3.
Preferred C-C-O-C Dihedral ~90° (Orthogonal)Represents the global thermodynamic minimum, minimizing steric repulsion 2.
Indole HOMO Energy Significantly LoweredThe dual electron-withdrawing effect of C2-COOEt and C4-OCF 3​ stabilizes the core against electrophilic oxidation.

Computational Protocol: Conformational Search & Thermodynamic Profiling

To accurately map the thermodynamic stability ( Δ G, Δ H, Δ S) of this molecule, researchers must employ a rigorous, self-validating computational workflow.

G Start Generate 3D Structure (Ethyl 4-OCF3-Indole-2-carboxylate) MM Molecular Mechanics (Pre-optimization) Start->MM DFT DFT Geometry Optimization (B3LYP/6-311++G**) MM->DFT Freq Frequency Calculation (Self-Validation) DFT->Freq Check Imaginary Frequencies? Freq->Check Thermo Extract Thermodynamic Parameters (ΔG, ΔH, ΔS) Check->Thermo No (True Minimum) Fail Reject Conformer (Saddle Point) Check->Fail Yes Fail->DFT Perturb Geometry

Caption: Computational workflow ensuring self-validating thermodynamic parameter extraction.

Step-by-Step Methodology:
  • Initial Structure Generation : Construct the 3D model of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

  • Pre-optimization : Execute a molecular mechanics (e.g., MMFF94) conformational search.

    • Causality: This rapidly explores the torsional space of the C2-ester and C4-OCF 3​ groups, identifying low-energy basins without the heavy computational cost of quantum mechanics.

  • DFT Optimization : Optimize the lowest-energy conformers using Density Functional Theory (e.g., B3LYP/6-311++G(d,p)).

    • Causality: DFT accounts for electron correlation, which is absolutely critical for accurately modeling the highly electronegative fluorine atoms and their inductive effects.

  • Frequency Calculation (Self-Validation) : Perform a vibrational frequency calculation on the optimized geometries.

    • Causality: This is a strict self-validating step. The absence of imaginary frequencies confirms the structure is a true thermodynamic minimum. If an imaginary frequency is present, the structure is a transition state saddle point and must be perturbed and re-optimized.

  • Thermodynamic Extraction : Extract the zero-point energy (ZPE) and thermal corrections to calculate the Gibbs free energy ( Δ G) at standard conditions (298.15 K, 1 atm).

Chemical and Metabolic Stability

The thermodynamic sink of the C-F bond (~485.3 kJ/mol) makes the -OCF 3​ group practically inert to biological oxidation, preventing the formation of reactive metabolites 3.

Furthermore, the indole ring is typically susceptible to oxidation at the electron-rich C2-C3 double bond. However, in ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, the synergistic electron-withdrawing effect of both the C4 -OCF 3​ (via induction) and the C2 ester (via resonance) significantly depletes the electron density of the indole core. This raises the activation energy required for electrophilic attack, rendering the scaffold thermodynamically stable against ambient oxidative degradation and cytochrome P450-mediated metabolism.

Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

To empirically validate the thermal stability, phase transitions, and solid-state thermodynamics of the compound, Differential Scanning Calorimetry (DSC) is the analytical gold standard. DSC measures the specific thermal transition temperatures ( Tm​ ) and the enthalpy ( Δ H) required to disrupt intermolecular interactions [[4]]().

G Prep Sample Preparation (1-3 mg in Al pan) Base Baseline Scan (Empty Pan Reference) Prep->Base Heat1 First Heating Cycle (10 °C/min to 250 °C) Base->Heat1 Cool Cooling Cycle (Assess Reversibility) Heat1->Cool Heat2 Second Heating Cycle (Identify Degradation) Cool->Heat2 Data Integrate ΔH & Tm (Thermodynamic Output) Heat2->Data

Caption: Self-validating DSC workflow utilizing cyclic heating to differentiate melting from decomposition.

Step-by-Step DSC Protocol:
  • Sample Preparation : Accurately weigh 1.0 to 3.0 mg of the crystalline compound into a standard aluminum crucible and hermetically seal it.

    • Causality: Precise mass quantification is strictly required to calculate the molar enthalpy ( Δ H) accurately.

  • Baseline Calibration : Run a blank scan using an empty, sealed aluminum pan under identical conditions.

    • Causality: Subtracting the baseline isolates the specific heat capacity of the sample from the instrument's inherent thermal signature, preventing artifact integration.

  • First Heating Cycle : Heat the sample from 25 °C to 250 °C at a controlled ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min rate ensures thermal equilibrium across the sample without excessively prolonging the experiment. The N 2​ purge prevents ambient oxidative degradation during the scan, ensuring that the primary endothermic event is purely thermodynamic melting ( Tm​ ).

  • Cooling and Second Heating (Self-Validation) : Cool the sample back to 25 °C at 10 °C/min, then perform a second heating cycle.

    • Causality: This is a critical self-validating step. If the Tm​ endotherm disappears, broadens, or shifts significantly in the second scan, it indicates that the first thermal event involved irreversible thermal degradation (decomposition) rather than simple, reversible phase-change melting.

Sources

Methodological & Application

step-by-step synthesis pathway for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Executive Summary

The 4-(trifluoromethoxy)indole scaffold is a highly prized pharmacophore in modern drug discovery. The trifluoromethoxy (–OCF₃) group imparts unique physicochemical properties, notably high lipophilicity (π = 1.04) and strong electron-withdrawing characteristics, which significantly improve metabolic profiles and membrane permeability[1]. Synthesizing fluorinated indoles via traditional methods presents significant challenges[2]. For instance, utilizing meta-substituted anilines in a standard Fischer Indole Synthesis typically yields an inseparable mixture of 4- and 6-regioisomers. To circumvent this, the Reissert Indole Synthesis offers a completely regioselective pathway. By utilizing 2-methyl-1-nitro-3-(trifluoromethoxy)benzene as the starting material, the substitution pattern is pre-installed, guaranteeing absolute regiocontrol for the synthesis of complex indole-2-carboxylic acid derivatives[3].

Strategic Rationale & Mechanistic Insights

The Reissert Indole Synthesis is selected for its robust regioselectivity and scalability. The synthesis proceeds via a self-validating two-step sequence:

  • Claisen Condensation: The ortho-methyl group of 2-methyl-1-nitro-3-(trifluoromethoxy)benzene is highly acidic due to the strong electron-withdrawing effects of the adjacent nitro group. Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents nucleophilic acyl substitution (transesterification or hydrolysis) at the diethyl oxalate carbonyls, favoring pure deprotonation. The resulting carbanion attacks diethyl oxalate to form a pyruvate intermediate.

  • Reductive Cyclization: Reduction of the nitro group to an aniline is achieved using Iron (Fe) powder in glacial acetic acid. This method is specifically chosen over Pd/C catalytic hydrogenation to prevent potential hydrodehalogenation or over-reduction of the indole core. Topological Mapping: In the Reissert cyclization, the original nitro-bearing carbon (C1) becomes the C7a bridgehead, and the methyl-bearing carbon (C2) becomes the C3a bridgehead. Consequently, the –OCF₃ group at the C3 position of the starting arene maps directly and exclusively to the C4 position of the resulting indole core, ensuring 100% regiocontrol.

Experimental Workflow

ReissertSynthesis SM Starting Material 2-Methyl-1-nitro-3-(trifluoromethoxy)benzene Step1 Step 1: Claisen Condensation Reagents: Diethyl Oxalate, KOtBu Solvent: THF (0°C to RT) SM->Step1 Int Pyruvate Intermediate Ethyl 3-(2-nitro-6-(trifluoromethoxy)phenyl)-2-oxopropanoate Step1->Int Step2 Step 2: Reductive Cyclization Reagents: Fe Powder Solvent: Glacial AcOH (80°C) Int->Step2 Prod Target Compound Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate Step2->Prod

Figure 1: Regioselective Reissert synthesis workflow for 4-(trifluoromethoxy)indole formation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-nitro-6-(trifluoromethoxy)phenyl)-2-oxopropanoate
  • Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 2-methyl-1-nitro-3-(trifluoromethoxy)benzene (10.0 g, 45.2 mmol) and diethyl oxalate (7.9 g, 54.2 mmol, 1.2 eq) in anhydrous THF (150 mL).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add KOtBu (7.6 g, 67.8 mmol, 1.5 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.

    • Causality: Slow addition prevents exothermic spikes that could lead to self-condensation of the starting material or degradation of the oxalate.

  • Reaction & IPC: Remove the ice bath and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.6) will be replaced by a highly UV-active, lower-running spot (R_f ~0.3). The reaction mixture will transition to a deep red color, visually confirming enolate formation.

  • Workup: Quench the reaction by slowly adding 1M HCl (100 mL) at 0 °C until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude dark oil is used directly in the next step to avoid thermal decomposition during distillation.

Step 2: Reductive Cyclization to Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
  • Preparation: Dissolve the crude intermediate (~13.5 g) in glacial acetic acid (120 mL) in a 500 mL flask equipped with a reflux condenser.

    • Causality: Glacial acetic acid serves a dual purpose as both the proton source for the nitro reduction and the acidic medium required to catalyze the subsequent intramolecular hemiaminal formation and dehydration.

  • Reduction: Heat the solution to 80 °C. Add Iron (Fe) powder (12.6 g, 226 mmol, ~5 eq) in small portions over 1 hour.

    • Causality: Iron powder addition is highly exothermic and generates hydrogen gas; portion-wise addition controls the effervescence and prevents reaction runaway.

  • Cyclization & IPC: Maintain the reaction at 80 °C for an additional 2 hours.

    • In-Process Control (IPC): The reaction color will transition from dark red to a greyish suspension as the indole forms and iron salts precipitate. TLC (Hexane/EtOAc 4:1) will show the emergence of a blue-fluorescent spot under 254 nm UV light, characteristic of the indole core.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad generously with EtOAc (200 mL).

  • Neutralization & Purification: Concentrate the filtrate under reduced pressure to remove the majority of acetic acid. Dilute the residue with EtOAc and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by flash column chromatography (Hexane/EtOAc 9:1 to 4:1) to afford the target compound.

Quantitative Data & Analytical Characterization

StageCompoundExpected YieldAppearanceKey Analytical Markers (¹H NMR / MS)
Intermediate Ethyl 3-(2-nitro-6-(trifluoromethoxy)phenyl)-2-oxopropanoate85–90%Dark red oilNMR (CDCl₃): δ 4.35 (s, 2H, CH₂)MS: 322.1 [M+H]⁺
Final Product Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate75–80%Off-white solidNMR (CDCl₃): δ 9.15 (br s, 1H, NH), 7.28 (s, 1H, C3-H)MS: 274.1 [M+H]⁺

References

  • Title: Silver-Enabled Dearomative Trifluoromethoxylation of Indoles. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Application Note and Protocol for the Hydrolysis of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed protocol for the hydrolysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This conversion is a fundamental step in the synthesis of various biologically active molecules, as indole-2-carboxylic acid derivatives are a promising scaffold for the development of therapeutic agents, including HIV-1 integrase inhibitors.[1] The protocol described herein employs a standard base-catalyzed hydrolysis (saponification) reaction, a widely used and effective method for the cleavage of esters.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, an explanation of the underlying chemical principles, and guidance on the purification and characterization of the final product.

Introduction

The hydrolysis of esters to carboxylic acids is a cornerstone transformation in organic synthesis. In the context of drug discovery and development, the indole scaffold is of significant interest due to its presence in a wide array of natural products and medicinally important compounds. The specific target of this protocol, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, is a valuable building block for the synthesis of novel chemical entities.

The procedure detailed below utilizes base-catalyzed hydrolysis, also known as saponification.[2][4][5] This method is generally preferred over acid-catalyzed hydrolysis for several reasons. The reaction is irreversible because the carboxylic acid product is deprotonated by the basic conditions to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][6] This irreversibility drives the reaction to completion, often resulting in high yields.[6] Common bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) in a suitable solvent system, typically a mixture of an alcohol and water or an ether like tetrahydrofuran (THF) and water.[7][8]

This application note will provide a robust and reproducible protocol for the hydrolysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, covering the reaction setup, workup, purification, and characterization of the desired carboxylic acid.

Reaction Mechanism and Rationale

The base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is then deprotonated by the ethoxide or another hydroxide ion in the basic reaction medium to form a stable carboxylate salt. The final step of the workup involves acidification to protonate the carboxylate and yield the desired carboxylic acid.[2][3][9]

The choice of base and solvent can influence the reaction rate and outcome. Lithium hydroxide is often a preferred base in modern synthetic chemistry due to its high reactivity and the good solubility of its salts in mixed aqueous-organic solvent systems.[10][11] A mixture of THF and water is commonly employed to ensure the solubility of both the ester starting material and the inorganic base.[7][8]

Experimental Protocol

Materials and Equipment
Reagents Equipment
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylateRound-bottom flask
Lithium hydroxide monohydrate (LiOH·H₂O)Magnetic stirrer and stir bar
Tetrahydrofuran (THF), reagent gradeReflux condenser
Deionized waterHeating mantle or oil bath
Hydrochloric acid (HCl), 1 M solutionSeparatory funnel
Ethyl acetate, reagent gradeBüchner funnel and filter flask
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.

  • Hydrochloric acid is corrosive. Handle with care.

  • Avoid inhalation of dust from lithium hydroxide.

Step-by-Step Procedure

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 eq). b. Add a mixture of tetrahydrofuran (THF) and water (typically in a 3:1 to 4:1 ratio, e.g., 12 mL THF and 3 mL water for a 1 mmol scale reaction). c. Stir the mixture at room temperature until the ester is fully dissolved. d. Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution. An excess of the base is used to ensure complete hydrolysis.[8]

2. Reaction Execution: a. Stir the reaction mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. The optimal temperature may depend on the substrate's reactivity. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the TLC plate. The disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylic acid indicates the reaction is proceeding.

3. Workup: a. Once the reaction is complete (typically within 2-4 hours, as determined by TLC), cool the mixture to room temperature. b. Remove the THF under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water. d. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer. e. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by slowly adding 1 M hydrochloric acid (HCl) with stirring. The carboxylic acid will precipitate out as a solid.[8]

4. Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water to remove any remaining inorganic salts. c. Dry the solid under vacuum. d. If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.[12][13]

Characterization of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[14]

  • Melting Point (m.p.): To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretching vibrations.

Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Isolation & Purification cluster_analysis Characterization start Dissolve Ester in THF/Water add_base Add LiOH·H₂O start->add_base 1.0 eq Ester react Stir at RT or Heat (Monitor by TLC) add_base->react 2-3 eq Base remove_thf Remove THF (Rotary Evaporator) react->remove_thf wash Aqueous Wash (e.g., Ethyl Acetate) remove_thf->wash acidify Acidify with 1M HCl to pH 2-3 wash->acidify filter Vacuum Filtration acidify->filter Precipitate Forms dry Dry Under Vacuum filter->dry recrystallize Recrystallize (Optional) dry->recrystallize analysis NMR, MS, m.p., IR recrystallize->analysis end Pure Carboxylic Acid analysis->end

Caption: Workflow for the hydrolysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient base, low temperature, or short reaction time.Add more base, increase the temperature, or extend the reaction time. Ensure the starting material is fully dissolved.
Low Yield Product is partially soluble in the aqueous layer during workup. Product loss during recrystallization.Ensure the aqueous layer is sufficiently acidified to fully precipitate the product. Use minimal solvent for recrystallization and cool thoroughly.
Oily Product Impurities present.Purify by column chromatography or perform a thorough recrystallization.
Product does not precipitate upon acidification The product may be more soluble in water than anticipated, or the solution may be supersaturated.Scratch the inside of the flask with a glass rod to induce crystallization. Extract the aqueous layer with an organic solvent like ethyl acetate, then dry and concentrate the organic phase.[15]

Conclusion

The protocol described provides a reliable and efficient method for the hydrolysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate to the corresponding carboxylic acid. This procedure is based on the well-established principles of base-catalyzed ester hydrolysis and can be readily implemented in a standard laboratory setting. The resulting 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a valuable intermediate for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.

References

  • Refinement method of indole-2-carboxylic acid.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, PMC. [Link]

  • Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Journal of Plant Growth Regulation, PubMed. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Organic Syntheses. [Link]

  • Ester to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, J-STAGE. [Link]

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. Quora. [Link]

  • Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. University of Missouri–St. Louis. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, Taylor & Francis Online. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, PMC. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, Arkat USA. [Link]

  • 4-(trifluoromethoxy)-1h-indole-2-carboxylic acid (C10H6F3NO3). PubChem. [Link]

  • 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids. University of Manchester. [Link]

  • 4-(trifluoroMethyl)-1h-indole-2-carboxylic acid. ChemBK. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, MDPI. [Link]

  • 12: Making Soap - Saponification (Experiment). Chemistry LibreTexts. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, ResearchGate. [Link]

  • Saponification Process and Soap Chemistry. Kampala International University. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Saponification Reaction and Soap Production. Scribd. [Link]

  • HYDROLYSIS REACTIONS. Ankara University. [Link]

  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Reddit. [Link]

  • Steric effects. II. Base-catalyzed ester hydrolysis. Journal of the American Chemical Society, ACS Publications. [Link]

  • Ethyl 1H-indole-2-carboxylate. IUCrData, PMC. [Link]

  • Process for the preparation of indole derivatives.

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Application Notes and Protocols: The Strategic Incorporation of Trifluoromethoxy Indoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synergy of a Privileged Scaffold and a Unique Functional Group

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs.[1] Its inherent aromatic and heterocyclic nature provides a versatile framework for interacting with a multitude of biological targets. Parallel to the importance of the scaffold is the strategic use of fluorine-containing functional groups to modulate the physicochemical and pharmacological properties of drug candidates.[2][3] Among these, the trifluoromethoxy (-OCF3) group is a uniquely powerful, if underutilized, substituent.

The trifluoromethoxy group imparts a fascinating duality of properties. It is one of the most lipophilic substituents known (Hansch-Leo lipophilicity parameter, π ≈ 1.04), which can significantly enhance a molecule's ability to cross cellular membranes.[4] At the same time, it is strongly electron-withdrawing, which can alter the pKa of nearby functionalities, influence metabolic stability by blocking potential sites of oxidation, and modulate binding interactions with target proteins.[5] When the trifluoromethoxy group is appended to the indole scaffold, the resulting molecule becomes a high-potential asset for drug discovery, combining a proven biological interaction framework with finely-tuned pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of the applications of trifluoromethoxy indoles in medicinal chemistry, offering insights into their therapeutic potential and providing detailed protocols for their synthesis and evaluation.

Therapeutic Applications of Trifluoromethoxy Indoles

The unique electronic and steric profile of trifluoromethoxy indoles has been leveraged in the development of novel therapeutics across several disease areas.

Oncology: Targeting Cancer Cell Proliferation

The dysregulation of cellular signaling pathways is a hallmark of cancer. Trifluoromethoxy indoles have emerged as potent modulators of key oncogenic targets, particularly in the inhibition of kinases and the disruption of the cellular cytoskeleton.

a) Inhibition of Tubulin Polymerization:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. Several indole-based compounds have been developed as vascular disrupting agents (VDAs) that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[6]

In a notable example, a series of 2-aryl-3-aroyl indoles were designed based on the structure of the potent tubulin inhibitor OXi8006.[7][8] Within this series, analogues featuring a trifluoromethoxy group on the 3-aroyl moiety demonstrated significant biological activity. Specifically, the 3-trifluoromethoxy derivative (Compound 31) was found to be a potent inhibitor of tubulin assembly, showcasing the favorable impact of this functional group on the molecule's interaction with the colchicine binding site on β-tubulin.[7]

b) Kinase Inhibition (PI3K/Akt/mTOR Pathway):

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is implicated in numerous cancers.[9] Indole scaffolds have been successfully employed to design inhibitors targeting kinases within this pathway. While many reported inhibitors feature the trifluoromethyl group, the principles extend to the trifluoromethoxy group. For instance, the development of mTOR inhibitors has shown that incorporating electron-withdrawing groups on a phenyl ring attached to the indole core can enhance activity.[9] The strong electron-withdrawing nature of the -OCF3 group makes it an attractive candidate for such positions in structure-activity relationship (SAR) studies.

Below is a conceptual diagram illustrating how an indole-based inhibitor might disrupt the PI3K/Akt/mTOR signaling cascade.

mTOR_Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Protein Synthesis, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Trifluoromethoxy Indole Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a hypothetical trifluoromethoxy indole kinase inhibitor.

Antiviral Activity

Fluorinated indoles have shown significant promise as antiviral agents. A prominent example, though featuring a trifluoromethyl group, is the development of novel indole derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[10][11] These compounds exhibited activity in the low nanomolar range against wild-type HIV-1 and retained potency against drug-resistant mutant strains.[11] The success of the trifluoromethyl group in this context—where it contributes to a "butterfly-like" conformation similar to the approved drug efavirenz—highlights the potential for other fluorinated groups like trifluoromethoxy to confer similar or improved properties, such as enhanced metabolic stability and receptor binding affinity.[10]

Neurodegenerative Disorders

The indole scaffold is central to neurochemistry, being the core of neurotransmitters like serotonin and hormones like melatonin.[12] Indole derivatives are widely investigated for treating neurodegenerative diseases such as Parkinson's and Alzheimer's by targeting mechanisms like oxidative stress, neuroinflammation, and protein aggregation.[13][14][15] The introduction of a trifluoromethoxy group can enhance the neuroprotective potential of these compounds by increasing their brain penetration (due to high lipophilicity) and improving their metabolic stability, allowing for sustained therapeutic effect. While specific clinical candidates are still emerging, the rationale for exploring trifluoromethoxy indoles in this area is strong.

Metabolic Diseases

Gut microbiota-derived indole and its derivatives play a crucial role in metabolic homeostasis.[16] Alterations in these pathways are linked to obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD).[17][18] Synthetic indole derivatives are being explored to modulate these pathways, for example, by stimulating glucagon-like peptide-1 (GLP-1) secretion.[17] The trifluoromethoxy group can be used to create more drug-like indole analogues with optimized absorption, distribution, metabolism, and excretion (ADME) profiles for treating these complex metabolic disorders.

Quantitative Data Summary

The following table summarizes key quantitative data for representative trifluoromethoxy and trifluoromethyl indole derivatives from cited literature, illustrating their potency in various biological assays.

Compound ID/ClassTarget/AssayKey Functional GroupIC50 / ActivityReference
Compound 31 Tubulin Assembly Inhibition3-Trifluoromethoxy3.7 µM[7]
Compound 30 Tubulin Assembly Inhibition3,5-bis-Trifluoromethyl3.1 µM[7]
Compound 10k Anti-HIV-1 (Wild Type)Trifluoromethyl0.003 µM[10]
Compound 10k Anti-HIV-1 (Y181C Mutant)Trifluoromethyl1.932 µM[10]
Peficitinib (ASP015K) JAK3 Kinase InhibitionIndole-based (non-fluorinated)0.71 nM[19]

This table includes data for trifluoromethyl analogues and non-fluorinated indoles to provide context for the potency levels achievable with this scaffold.

Application Protocols

Protocol 1: Synthesis of Trifluoromethoxylated Indolines via Silver-Enabled Dearomatization

This protocol describes a modern and efficient method for introducing a trifluoromethoxy group onto an indole scaffold, based on the silver-enabled dearomative trifluoromethoxylation strategy.[4] This method is valuable for creating novel 3-trifluoromethoxy indoline derivatives.

Objective: To synthesize trans-2-fluoro-3-(trifluoromethoxy)indoline derivatives from substituted indoles.

Materials:

  • Substituted Indole (e.g., 1-methylindole)

  • Silver(II) fluoride (AgF2)

  • Trifluoromethyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFMS)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted indole (0.2 mmol, 1.0 equiv.).

    • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

    • Add anhydrous DCM (2.0 mL) via syringe to dissolve the indole.

  • Reagent Addition:

    • To the stirred solution, add AgF2 (87.4 mg, 0.6 mmol, 3.0 equiv.). Causality Note: AgF2 serves as the powerful oxidant required to initiate the single-electron transfer (SET) process with the electron-rich indole.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add Trifluoromethyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFMS) (0.4 mmol, 2.0 equiv.) dropwise via syringe. Causality Note: TFMS acts as the electrophilic "-OCF3" source in this transformation.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).

    • The reaction is typically complete within 1-2 hours when the starting indole spot is no longer visible on the TLC plate.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired fluorinated trifluoromethoxylated indoline product.[4]

Caption: Workflow for the synthesis of trifluoromethoxylated indolines.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a cell-free assay to evaluate the inhibitory effect of a test compound (e.g., a trifluoromethoxy indole) on the polymerization of tubulin into microtubules.

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin assembly.

Materials:

  • Tubulin (>99% pure, lyophilized powder) from a commercial source (e.g., Cytoskeleton, Inc.)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP), 100 mM stock

  • Glycerol

  • Test compound (trifluoromethoxy indole) dissolved in DMSO (10 mM stock)

  • Positive control: Combretastatin A-4 or Paclitaxel

  • Negative control: DMSO

  • Microplate reader capable of measuring absorbance at 340 nm at 37 °C

  • 96-well, UV-transparent microplates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3.0 mg/mL. Keep on ice at all times. Causality Note: Tubulin is temperature-sensitive; keeping it on ice prevents spontaneous polymerization before the assay begins.

    • Prepare a "Polymerization Mix" by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v). Causality Note: GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit. Glycerol acts as a co-solvent that promotes polymerization.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in G-PEM buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.

    • Add 10 µL of the diluted test compound, positive control, or negative control (DMSO) to the wells of a pre-warmed (37 °C) 96-well plate.

    • To initiate the reaction, add 100 µL of the ice-cold Polymerization Mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-heated to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the scattering of light by the newly formed microtubules.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax) for each curve.

    • Normalize the Vmax values, setting the negative control (DMSO) as 100% activity and a no-polymerization control as 0%.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., using GraphPad Prism or similar software) to calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[7]

Conclusion and Future Outlook

Trifluoromethoxy indoles represent a compelling class of molecules for medicinal chemistry. The strategic installation of the -OCF3 group onto the privileged indole scaffold allows for the fine-tuning of properties critical for drug efficacy, including lipophilicity, metabolic stability, and target binding affinity. As demonstrated in oncology, the impact of this functional group can be significant. While applications in virology, neurodegeneration, and metabolic diseases are still in earlier stages, the underlying chemical principles are sound and promise a fertile ground for future discovery. Advances in synthetic chemistry, such as the dearomative trifluoromethoxylation methods, are making these valuable compounds more accessible, paving the way for their broader investigation and potential translation into next-generation therapeutics.

References

  • He, Y., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. RSC Advances. Available at: [Link]

  • Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Pharma-Intermediate. Available at: [Link]

  • He, Y., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. PubMed. Available at: [Link]

  • Chapman, C. J., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Available at: [Link]

  • Unknown Author. (n.d.). Preparation of trifluoromethylindoles from indoles. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2008). Elaboration of 2-(Trifluoromethyl)indoles via a Cascade Coupling/Condensation/Deacylation Process. Organic Letters. Available at: [Link]

  • Kumar, G. S., et al. (2021). Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. ResearchGate. Available at: [Link]

  • Chapman, C. J., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed. Available at: [Link]

  • Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]

  • Novák, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications. Available at: [Link]

  • Unknown Author. (n.d.). Indoles and trifluorides with biological activities. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2024). Silver-Enabled Dearomative Trifluoromethoxylation of Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Hu, F., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Triazine compounds as kinase inhibitors. Google Patents.
  • Al-Rashida, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. Available at: [Link]

  • dos Santos, J. V. F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Fujita, T., et al. (2025). Synthesis of 3‐(Trifluoromethyl)indoles by Oxidative Cyclization of o ‐Sulfonamido‐α‐(trifluoromethyl)styrenes. Semantic Scholar. Available at: [Link]

  • Hu, F., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Unknown Author. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PMC. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journals. Available at: [Link]

  • Li, Y., et al. (2022). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Microbiology. Available at: [Link]

  • Carbone, A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

  • Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC. Available at: [Link]

  • Unknown Author. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

  • Hu, W.-X., et al. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. PubMed. Available at: [Link]

  • Unknown Author. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

  • Chen, S.-J., et al. (2025). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. ResearchGate. Available at: [Link]

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Sources

palladium-catalyzed cross-coupling reactions with ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate Derivatives

Abstract

This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of halogenated ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives. The indole scaffold is a cornerstone of medicinal chemistry, and the introduction of the trifluoromethoxy (-OCF3) group offers significant advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[1] This document is designed for researchers, chemists, and drug development professionals, offering a comprehensive resource for the synthesis of novel, highly functionalized indole-based compounds. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each section provides not only step-by-step protocols but also the underlying mechanistic principles and causal explanations for experimental choices, ensuring both practical utility and scientific rigor.

Introduction: The Strategic Importance of the Indole Scaffold

The indole motif is a privileged structure in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[2][3] Its versatile biological activity makes it a frequent target for synthetic modification. The specific substrate core, ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, combines three key features:

  • Indole-2-carboxylate: A common building block in synthetic chemistry, offering a handle for further derivatization (e.g., hydrolysis to the acid, amidation).[4]

  • Trifluoromethoxy (-OCF3) Group: This substituent is of high interest in medicinal chemistry. It is a strong electron-withdrawing group and is highly lipophilic, often more so than the related trifluoromethyl (-CF3) group.[1] Its presence can significantly enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and modulate receptor binding affinity.[5]

  • Palladium-Catalyzed Cross-Coupling: These reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7][8]

This guide focuses on the practical application of these reactions to a halogenated precursor, such as ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate , to generate a diverse library of analogues for screening and development.

The Engine of Synthesis: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the indole precursor, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., Suzuki) pd2_complex->transmetalation pd2_coupled R¹-Pd(II)Ln-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X reagents->oxidative_addition partner R²-M partner->transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally versatile method for creating biaryl structures by coupling an organohalide with an organoboron reagent, typically a boronic acid or ester.[10][11]

Key Considerations
  • Catalyst System: For electron-rich N-heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands are often superior. Ligands like SPhos or XPhos stabilize the palladium center and promote the reductive elimination step. Pd(dppf)Cl₂ is a reliable, general-purpose catalyst that is often effective.[11]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[10] The choice of base can significantly impact yield, with stronger, more soluble bases like Cs₂CO₃ often required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol A: Suzuki Coupling using Pd(dppf)Cl₂

This protocol describes the coupling of ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate with an arylboronic acid.

Materials:

  • Ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a dry reaction vessel, add the bromo-indole, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Table: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerBaseTemp (°C)Time (h)Hypothetical Yield
1Phenylboronic acidK₂CO₃901285%
24-Methoxyphenylboronic acidK₂CO₃901091%
33-Pyridinylboronic acidCs₂CO₃1001678%
44-(Trifluoromethyl)phenylboronic acidK₃PO₄951282%

Heck Reaction: Alkene Functionalization

The Heck (or Mizoroki-Heck) reaction couples an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity.[12][13] It is an excellent method for introducing vinyl groups.

Key Considerations
  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.[14] For challenging substrates, preformed Pd(0) catalysts like Pd(PPh₃)₄ can be used.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the H-X generated during the catalytic cycle.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can stabilize the palladium catalyst and improve reaction rates, especially in polar aprotic solvents like DMF.

Protocol B: Heck Reaction with Ethyl Acrylate

Materials:

  • Ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile or DMF, degassed

Procedure:

  • To a dry reaction vessel, add the bromo-indole, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by Et₃N and ethyl acrylate via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture and filter off the triethylammonium bromide salts, washing with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Workflow reagent_node reagent_node process_node process_node output_node output_node sub 1. Add Bromo-Indole, Pd(OAc)₂, PPh₃ to flask purge 2. Evacuate & Backfill with Argon (3x) sub->purge add_solvents 3. Add degassed Solvent, Et₃N, and Alkene purge->add_solvents heat 4. Heat to 80-110 °C add_solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor workup 6. Cool, Filter, Concentrate monitor->workup purify 7. Purify via Column Chromatography workup->purify product Final Product purify->product

Figure 2: Experimental workflow for a typical Heck reaction.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[15] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Key Considerations
  • Dual Catalysis: Palladium catalyzes the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[2][15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the H-X by-product and as the solvent.

  • Copper-Free Conditions: A major side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, reactions must be run under strictly anaerobic conditions. Copper-free Sonogashira protocols have also been developed, though they may require different conditions.[15]

Protocol C: Copper-Catalyzed Sonogashira Coupling

Materials:

  • Ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.04 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.08 equiv)

  • Triethylamine (Et₃N) and THF, thoroughly degassed

Procedure:

  • To a dry Schlenk flask, add the bromo-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed THF and Et₃N (e.g., 2:1 v/v) via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[6][8] This is particularly valuable for accessing derivatives that are difficult to synthesize via classical methods.

Key Considerations
  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald and Hartwig groups are often required to facilitate the challenging C-N reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Unprotected N-H Indole: The indole's own N-H proton is acidic and can potentially interfere with the reaction by reacting with the strong base. However, many modern catalyst systems show excellent selectivity for coupling at the aryl halide position over deprotonation or N-arylation of the indole itself, especially when the N-H is sterically accessible.[16][17]

Protocol D: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • Ethyl 5-bromo-4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox, or under a positive pressure of argon, add NaOtBu to a dry reaction vessel.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent to form the pre-catalyst complex.

  • Add the bromo-indole and the pre-catalyst solution to the reaction vessel.

  • Add the remaining solvent, followed by the amine.

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Scaffold_Diversification start_node start_node reaction_node reaction_node product_node product_node start Bromo-Indole Core suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira bha Buchwald-Hartwig start->bha prod_suzuki {Biaryl Indoles | C-C Bond} suzuki->prod_suzuki prod_heck {Alkene-Substituted Indoles | C-C Bond} heck->prod_heck prod_sono {Alkynyl Indoles | C-C Bond} sonogashira->prod_sono prod_bha {Amino Indoles | C-N Bond} bha->prod_bha

Figure 3: Diversification of the indole scaffold via cross-coupling.

References

  • Title: One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][18]-Fused Indole Heterocycles Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Radical Cascade Iododifluoromethylation/Cyclization of 1,6-Enynes with Ethyl Difluoroiodoacetate Source: Organic Letters URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases Source: ACS Publications URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: On-DNA Synthesis of Multisubstituted Indoles Source: Organic Letters URL: [Link]

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: MDPI URL: [Link]

  • Title: Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL: [Link]

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  • Title: Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions Source: RSC Publishing URL: [Link]

  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Diindolylamine Preparation and Stability Investigations Source: PMC URL: [Link]

  • Title: Ethyl 2-methylindole-5-carboxylate Source: Organic Syntheses URL: [Link]

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The Strategic Application of Ethyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Advanced Fluorinated Scaffolds in Agrochemicals

The continued demand for higher crop yields and the emergence of resistant pests and weeds necessitate the development of novel, more effective agrochemicals. Within this landscape, fluorinated organic compounds have become increasingly prominent. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can dramatically and often favorably alter the physicochemical and biological properties of a molecule.[1][2] These alterations include increased metabolic stability, enhanced lipophilicity for better membrane penetration, and modified electronic properties that can lead to stronger binding with target enzymes.[1]

Indole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in both pharmaceutical and agrochemical research.[3][4][5] The strategic combination of an indole core with a trifluoromethoxy group presents a compelling platform for the discovery of new herbicides, fungicides, and insecticides. This guide focuses on the utility of a key building block, ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate , and provides detailed protocols for its derivatization into potentially potent agrochemical agents.

Physicochemical Properties and Strategic Advantages of the Title Compound

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a versatile intermediate. The trifluoromethoxy group at the 4-position is particularly noteworthy. Compared to the more common trifluoromethyl group, the -OCF₃ group imparts high lipophilicity while being a strong electron-withdrawing group, which can influence the reactivity of the indole ring. The ester at the 2-position provides a convenient handle for a variety of chemical transformations.

PropertyInfluence on Agrochemical Potential
High Lipophilicity Enhanced penetration of plant cuticles and fungal cell membranes.
Metabolic Stability The C-F bonds are highly resistant to cleavage by metabolic enzymes in plants and pests, potentially leading to longer-lasting activity.
Electron-Withdrawing Nature Modulates the electron density of the indole ring, potentially influencing binding to target proteins and altering the regioselectivity of further chemical modifications.
Reactive Ester Group Allows for straightforward conversion to carboxylic acids, amides, and other functional groups, enabling the exploration of a wide chemical space.

Synthetic Pathways for Agrochemical Development

The following sections detail key synthetic transformations of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate into diverse molecular scaffolds with potential agrochemical applications.

Workflow for Derivatization

G A Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate B Saponification (Protocol 1) A->B Hydrolysis F N-Alkylation / N-Arylation (Protocol 3) A->F Base, Electrophile C 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid B->C D Amide Coupling (Protocol 2) C->D Activation E Bioactive Amides (e.g., Fungicides, Herbicides) D->E G N-Substituted Indole Esters F->G H Further Derivatization G->H

Caption: Synthetic derivatization workflow.

Protocol 1: Saponification to the Carboxylic Acid Core

Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a versatile precursor for the synthesis of a wide range of amides and other derivatives. Amide linkages are prevalent in many commercial agrochemicals.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

  • Saponification: Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Protocol 2: Amide Synthesis via Coupling Reactions

Rationale: The synthesis of novel amides from the carboxylic acid intermediate allows for the introduction of diverse functionalities, which can be tailored to target specific biological pathways in pests or weeds. This is a common strategy in the development of new active ingredients.[6]

Step-by-Step Methodology:

  • Activation: Suspend 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: N-Alkylation and N-Arylation

Rationale: Modification at the N-1 position of the indole ring can significantly impact biological activity.[7] N-alkylation can alter the molecule's steric and electronic properties, potentially leading to enhanced efficacy or a modified spectrum of activity.

Step-by-Step Methodology:

  • Deprotonation: Dissolve ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

  • Electrophile Addition: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by column chromatography to yield the N-substituted indole.

Potential Agrochemical Applications and Target Classes

The derivatization of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can lead to compounds with potential activity in several areas of crop protection.

Logical Flow for Target Identification

G cluster_0 Core Scaffold cluster_1 Key Intermediates cluster_2 Potential Agrochemicals A Ethyl 4-(trifluoromethoxy) -1H-indole-2-carboxylate B Carboxylic Acid Derivative A->B Saponification C N-Alkylated Derivative A->C N-Alkylation D Amide-based Fungicides B->D Amidation E Auxinic Herbicides B->E Structural Analogy F Novel Insecticides C->F Further Modification

Caption: From scaffold to potential product.

  • Herbicides: The indole-2-carboxylic acid core is structurally related to the auxinic herbicides. By mimicking the plant hormone auxin, these compounds can induce uncontrolled growth and ultimately lead to the death of susceptible weeds.[6]

  • Fungicides: Many modern fungicides are complex amides. The amide derivatives synthesized via Protocol 2 could exhibit fungicidal activity by inhibiting key enzymes in fungal pathogens. The trifluoromethoxy group is known to enhance the efficacy of certain fungicidal scaffolds.

  • Insecticides: N-alkylation and further functionalization can yield compounds that act on the insect nervous system. The indole scaffold is present in various natural and synthetic insecticides.

Conclusion

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a high-potential building block for the synthesis of novel agrochemicals. Its unique combination of a reactive ester handle, a biologically active indole core, and the advantageous physicochemical properties imparted by the trifluoromethoxy group makes it an attractive starting point for discovery programs. The protocols detailed herein provide a robust framework for the exploration of its chemical space and the development of the next generation of crop protection solutions.

References

  • EvitaChem. 7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester. EvitaChem.
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functionalization of the indole C-3 position in 4-(trifluoromethoxy) derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic C-3 Functionalization of 4-(Trifluoromethoxy)indole Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals. The strategic introduction of a trifluoromethoxy (-OCF3) group, particularly at the 4-position, imparts unique and highly desirable pharmacological properties. This substituent can significantly enhance metabolic stability and lipophilicity, which improves cell membrane permeability and overall drug-like characteristics.[1][2] Functionalization of the C-3 position of the indole nucleus is the most common and synthetically accessible route for molecular elaboration, as it is the most nucleophilic and kinetically favored site for electrophilic attack.[3] This guide provides a detailed exploration of key synthetic protocols for the C-3 functionalization of 4-(trifluoromethoxy)indole, offering researchers a practical and scientifically grounded resource for drug discovery and development.

The Influence of the 4-(Trifluoromethoxy) Substituent

The trifluoromethoxy group is strongly electron-withdrawing, a property that fundamentally alters the reactivity of the indole core. This deactivation of the aromatic system means that classical electrophilic substitution reactions, while still favoring the C-3 position, often require more robust conditions compared to their electron-rich counterparts. Understanding this electronic effect is crucial for designing successful synthetic strategies and troubleshooting reactions. Researchers should anticipate the need for stronger activating agents, higher reaction temperatures, or extended reaction times to achieve satisfactory yields.

C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including indoles.[4][5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5] The resulting 3-formylindole is a versatile intermediate for further synthetic transformations.

Reaction Mechanism and Workflow

The reaction begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich C-3 position of the indole then attacks this reagent, leading to an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[4]

Vilsmeier_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack at C-3 Vilsmeier_Reagent->Attack Indole 4-(OCF₃)indole Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Quench Product 4-(OCF₃)indole- 3-carbaldehyde Hydrolysis->Product Purification Purification (Filtration/Crystallization) Product->Purification Friedel_Crafts_Mechanism AcylCl R-COCl (Acyl Chloride) Acylium Acylium Ion [R-C≡O]⁺ AcylCl->Acylium Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Indole 4-(OCF₃)indole Indole->Sigma Nucleophilic Attack at C-3 Product 3-Acyl-4-(OCF₃)indole Sigma->Product Deprotonation

Caption: Simplified mechanism of the Friedel-Crafts acylation of indole.

Detailed Experimental Protocol: Synthesis of 3-Acetyl-4-(trifluoromethoxy)-1H-indole

This protocol is based on general methods for indole acylation, adjusted for a deactivated substrate. [6][7] Materials:

  • 4-(Trifluoromethoxy)-1H-indole

  • Acetyl chloride (AcCl)

  • Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)-1H-indole (1.0 equivalent) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., SnCl₄, 1.2 equivalents) dropwise to the solution. Stir for 15 minutes.

  • Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC. Due to the deactivating -OCF₃ group, the reaction may require stirring for several hours (4-12 h).

  • Upon completion, cool the reaction back to 0 °C and quench by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data and Expert Insights
ParameterGuidelineRationale & Insights
Lewis Acid SnCl₄, AlCl₃, Et₂AlClSnCl₄ is often a good choice for moderately deactivated systems. For highly deactivated substrates, a stronger Lewis acid like AlCl₃ might be necessary, but can sometimes lead to side reactions. [6]Diethylaluminum chloride (Et₂AlCl) is another effective option. [7]
Solvent DCM, DichloroethaneChlorinated solvents are standard. For higher temperatures, dichloroethane can be used.
Temperature 0 °C to RTCareful temperature control is needed. Starting at 0 °C minimizes side reactions, while room temperature provides the energy for the reaction to proceed.
Yield ModerateYields can vary significantly based on the chosen Lewis acid and reaction conditions, typically ranging from 40-75%. [6]

C-3 Aminomethylation via Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C-3 position of indole, producing derivatives commonly known as "gramines". [8]These compounds are valuable synthetic intermediates, as the dimethylamino group can act as a leaving group, allowing for displacement by various nucleophiles to synthesize compounds like tryptophan. [8]The reaction typically involves formaldehyde, a secondary amine (like dimethylamine), and an acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine. The indole C-3 position attacks this iminium ion to form the C-C bond, yielding the gramine derivative after deprotonation. [9]

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)gramine

This protocol is adapted from the classic procedure for gramine synthesis. [9][10] Materials:

  • 4-(Trifluoromethoxy)-1H-indole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Acetic acid, glacial

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, cool a solution of dimethylamine (40% aq., 1.5 equivalents) in a minimal amount of water using an ice bath.

  • Add glacial acetic acid to neutralize the solution.

  • To this cooled solution, add 4-(trifluoromethoxy)-1H-indole (1.0 equivalent).

  • Slowly add formaldehyde (37% aq., 1.2 equivalents) to the stirred mixture.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Pour the reaction mixture into a solution of NaOH to basify it.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Data and Expert Insights
ParameterGuidelineRationale & Insights
Reagents Aqueous solutionsThe use of aqueous formaldehyde and dimethylamine is traditional and effective. Anhydrous conditions with pre-formed Eschenmoser's salt can also be used for sensitive substrates.
pH Control AcidicThe reaction is typically run in acetic acid to facilitate the formation of the required electrophilic iminium ion.
Workup BasificationThe product is an amine, so basification of the reaction mixture is required to deprotonate it into its free base form for extraction into an organic solvent.
Yield GoodThe Mannich reaction is generally robust and provides good yields, even with moderately deactivated indoles.

Conclusion

The functionalization of the C-3 position of 4-(trifluoromethoxy)indole is a critical step in the synthesis of novel drug candidates. The electron-withdrawing nature of the 4-OCF₃ group necessitates careful consideration and optimization of reaction conditions. The Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reaction represent three robust and versatile strategies for introducing key functional handles at this position. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the rich chemical space offered by this valuable heterocyclic scaffold.

References

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  • C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01042j]
  • Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/iv/25367]
  • Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27101475/]
  • A Comprehensive Review on Pharmacological Activities of Indole Derivatives. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. BenchChem. [URL: https://www.benchchem.
  • Synthesis and Chemistry of Indole. UGC e-PG Pathshala. [URL: https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/10._medicinal_chemistry/21._synthesis_and_chemistry_of_indole/et/8315_et_et.pdf]
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/21261/61/223]
  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b00580]
  • Catalytic Asymmetric Mukaiyama–Mannich Reaction of Cyclic C-Acylimines with Difluoroenoxysilanes: Access to Difluoroalkylated Indolin-3-ones. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b03372]
  • MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/10328/36/10/2215]
  • Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/268.shtm]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and lipophilicity, the trifluoromethoxy (–OCF3) group has become a highly desirable moiety. However, synthesizing ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate presents unique steric and electronic challenges.

This guide is designed for researchers and application scientists experiencing low yields, poor regioselectivity, or stalled reactions during the synthesis of this specific indole core.

Part 1: Strategic Route Selection

The most common point of failure in synthesizing 4-substituted indoles is the selection of the synthetic pathway. Because the –OCF3 group is strongly electron-withdrawing and sterically demanding, traditional cyclization methods often fail or produce complex isomeric mixtures.

RouteSelection Target Target: Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate Fischer Fischer Indole Synthesis (from 3-OCF3-phenylhydrazine) Target->Fischer Traditional Hemetsberger Hemetsberger-Knittel (from 3-OCF3-azidoacrylate) Target->Hemetsberger Alternative Cadogan Cadogan-Sundberg (from 2-nitro-6-OCF3-cinnamate) Target->Cadogan Recommended Fischer_Result Poor Regioselectivity (Major: 6-isomer, Minor: 4-isomer) Yield: <15% Fischer->Fischer_Result Hemetsberger_Result Isomeric Mixtures Explosion Hazard (Azides) Yield: ~40% Hemetsberger->Hemetsberger_Result Cadogan_Result 100% Regioselective Safe & Scalable Yield: >80% Cadogan->Cadogan_Result

Caption: Decision tree for synthetic route selection highlighting the superiority of the Cadogan-Sundberg method.

Quantitative Route Comparison
Synthetic RouteStarting MaterialRegioselectivityTypical YieldKey DrawbackRecommendation
Fischer Indole (3-(trifluoromethoxy)phenyl)hydrazinePoor (Favors 6-isomer)< 15%Steric/electronic bias against 4-positionNot Recommended
Hemetsberger 3-(trifluoromethoxy)benzaldehydePoor (Favors 6-isomer)40 - 50%Thermal instability of azidoacrylatesAvoid for scale-up
Cadogan-Sundberg 2-nitro-6-(trifluoromethoxy)benzaldehydeExcellent (100% 4-isomer) 80 - 90% Requires high temperatures (>150 °C)Best Practice

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am using the Fischer Indole Synthesis. Why is my yield of the 4-(trifluoromethoxy) isomer so low, and how can I fix it?

A1: The causality lies in the mechanism of the [3,3]-sigmatropic rearrangement during the Fischer cyclization [1]. When using a meta-substituted phenylhydrazine (like 3-(trifluoromethoxy)phenylhydrazine), cyclization can occur at either ortho position (C2 or C6 of the hydrazine). The –OCF3 group is highly lipophilic and sterically bulky. Consequently, the cyclization heavily favors the less hindered C6 position, resulting in the 6-(trifluoromethoxy)indole as the major product.

Solution: Abandon the Fischer route for this specific target. Instead, utilize the Cadogan-Sundberg reductive cyclization [2]. By starting with ethyl (E)-3-(2-nitro-6-(trifluoromethoxy)phenyl)acrylate, the nitrogen source (the nitro group) is already fixed exactly where it needs to be. This pre-organization guarantees 100% regioselectivity for the 4-isomer.

Q2: I switched to the Cadogan-Sundberg route using triethyl phosphite, but my reaction stalls. LC-MS shows a mass corresponding to an N-hydroxyindole byproduct. What is happening?

A2: This is a classic symptom of incomplete deoxygenation. In the Cadogan reaction, triethyl phosphite ( P(OEt)3​ ) acts as both a reducing agent and an oxygen acceptor. The nitro group is reduced to a nitroso intermediate, which is further deoxygenated to a highly reactive nitrene (or nitrenoid) that inserts into the vinylic C–H bond [3]. If the second deoxygenation step is too slow, the nitroso intermediate undergoes a premature electrocyclization to form the stable N-hydroxyindole byproduct.

Solution: This is a self-validating system: if you see N-hydroxyindole, your thermal energy or phosphite concentration is too low. Ensure you are using at least 4.0 equivalents of P(OEt)3​ (or using it as the solvent) and strictly maintain the reaction temperature at 150–160 °C . Do not let the temperature drop.

Q3: Are there milder alternatives to refluxing in toxic triethyl phosphite?

A3: Yes. If high-temperature phosphite chemistry is incompatible with your lab setup, you can utilize a Palladium-catalyzed reductive cyclization [4]. Using Pd(OAc)2​ , a phosphine ligand (like PPh3​ ), and Carbon Monoxide (CO) gas as the terminal reductant allows the cyclization of the o-nitrocinnamate to proceed at 70–90 °C.

Part 3: Mechanistic Pathway & Experimental Protocols

To troubleshoot effectively, you must understand the flow of electrons and intermediates in your reactor. Below is the mechanistic pathway for the recommended Cadogan-Sundberg cyclization.

CadoganMechanism Nitro o-Nitrocinnamate (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso P(OEt)3 -OP(OEt)3 Nitrene Nitrene / Nitrenoid (:N) Nitroso->Nitrene P(OEt)3 -OP(OEt)3 NHydroxy N-Hydroxyindole (Stalled Byproduct) Nitroso->NHydroxy Incomplete Reduction Indole Indole-2-carboxylate (Product) Nitrene->Indole C-H Insertion NHydroxy->Indole Excess P(OEt)3 Heat >150°C

Caption: Mechanism of the Cadogan reductive cyclization, showing the critical N-hydroxyindole stall point.

Step-by-Step Methodology: The Optimized Cadogan-Sundberg Workflow

This protocol is engineered to be self-validating. By monitoring the specific intermediates outlined above via LC-MS, you can diagnose exactly where the reaction is resting.

Step 1: Synthesis of the Precursor (Knoevenagel / Wittig Olefination)
  • Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 2-nitro-6-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous toluene to create a 0.2 M solution.

  • Addition: Slowly add ethyl (triphenylphosphoranylidene)acetate (1.2 eq) at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 4–6 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The aldehyde should completely disappear, replaced by a highly UV-active spot corresponding to ethyl (E)-3-(2-nitro-6-(trifluoromethoxy)phenyl)acrylate.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel plug to remove triphenylphosphine oxide.

Step 2: Reductive Cyclization to the Indole Core
  • Setup: Transfer the purified acrylate (1.0 eq) to a heavy-walled pressure vial or a round-bottom flask equipped with a robust reflux condenser.

  • Reagent Addition: Add neat triethyl phosphite ( P(OEt)3​ ) to achieve a 0.5 M concentration (approx. 4–5 eq). Safety Note: Perform strictly in a fume hood.

  • Thermal Activation: Purge the system with nitrogen for 10 minutes. Heat the reaction aggressively to 160 °C.

  • Validation: Sample the reaction at 4 hours and 8 hours for LC-MS.

    • Diagnostic check: If the mass of the nitroso intermediate (M-16) or N-hydroxyindole is the major peak, your temperature is too low. Ensure the oil bath is at 165 °C to maintain an internal temp of 160 °C.

  • Workup: Once the starting material and N-hydroxy intermediates are fully consumed (typically 12–16 hours), cool the reaction.

  • Purification: Remove the excess P(OEt)3​ and the triethyl phosphate byproduct via Kugelrohr vacuum distillation. Purify the crude residue by flash chromatography (10% EtOAc in Hexanes) to yield pure ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate as an off-white solid.

References

  • Gribble, G. W. "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075. URL:[Link]

  • Cadogan, J. I. G. "Phosphite-reduction of aromatic nitro-compounds as a route to heterocycles." Synthesis, 1969, 11-17. URL:[Link]

  • Cameron-Wood, M., et al. "Reduction of nitro-compounds by triethyl phosphite: A convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds." Journal of the Chemical Society, 1965, 4831-4837. URL:[Link]

  • Söderberg, B. C. G., et al. "Continuous flow synthesis of indoles by Pd-catalyzed deoxygenation of 2-nitrostilbenes with carbon monoxide." Reaction Chemistry & Engineering, 2017, 2, 160-165. URL:[Link]

Technical Support Center: Purification of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate. It is designed in a question-and-answer format to directly address common challenges and provide robust, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate?

The two most effective and widely used methods for purifying this compound are silica gel column chromatography and recrystallization . The choice between them depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography is ideal for removing impurities with different polarities from the target compound. It is highly effective for complex mixtures or when impurities have similar solubility profiles to your product.[1][2]

  • Recrystallization is best suited for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is an efficient method for obtaining highly crystalline, pure material, provided a suitable solvent is found.[3][4]

Q2: What are the expected physical properties of this compound, and how do they influence purification?

While specific data for the 4-(trifluoromethoxy) derivative is not widely published, we can infer its properties from closely related analogs.

PropertyEstimated Value/StateImplication for PurificationSource (Analog)
Physical State White to light brown/yellow solidSuitable for both recrystallization and dry-loading onto a silica gel column.[5]
Melting Point Moderately high, likely in the 90-150 °C rangeA sharp melting point after purification is a good indicator of high purity.[6]
Solubility Soluble in ethyl acetate, dichloromethane, acetone; sparingly soluble in hexanes, ethanol/water mixtures.This solubility profile is ideal for finding suitable solvent systems for both chromatography and recrystallization.[7][8]
UV Activity UV-active at 254 nmThe indole core is a strong chromophore, allowing for easy visualization on TLC plates under UV light.[9][9]

Q3: Is ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate stable on silica gel?

Most indole derivatives are stable on standard silica gel.[9] However, the N-H proton can sometimes interact with the acidic silanol groups on the silica surface, leading to peak tailing or "streaking" on TLC and poor separation during column chromatography. If you observe significant streaking, it may indicate a need to modify your purification approach.[9]

Q4: How can I visualize the compound during chromatography if it's colorless?

This compound is expected to be UV-active due to its indole ring system.

  • UV Light (254 nm): This is the primary, non-destructive method. The compound will appear as a dark spot on a fluorescent TLC plate (e.g., F254).[9]

  • Staining Reagents: If UV visualization is insufficient, chemical stains can be used. These methods are destructive to the TLC plate.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles that typically produces distinctive blue or purple spots.[9]

    • Potassium Permanganate (KMnO₄): A general-purpose oxidizing stain that reacts with most organic compounds, leaving a yellow/brown spot on a purple background.[9]

Purification Workflow & Troubleshooting Guide

General Purification Workflow

The following diagram outlines the logical workflow for purifying your crude product.

crude Crude Product tlc_initial Assess Purity by TLC (e.g., 20% EtOAc/Hexane) crude->tlc_initial recrystallize Recrystallization tlc_initial->recrystallize One major spot? (>90% pure) chromatography Column Chromatography tlc_initial->chromatography Multiple spots or streaking? tlc_final_recryst Check Purity (Mother Liquor & Crystals) recrystallize->tlc_final_recryst tlc_final_col Check Purity (Combined Fractions) chromatography->tlc_final_col pure_product Pure Product (>98% Purity) tlc_final_recryst->pure_product Clean crystals, product in liquor repurify Re-purify or Combine Impure Fractions tlc_final_recryst->repurify Impure tlc_final_col->pure_product Clean fractions tlc_final_col->repurify Impure/Mixed Fractions repurify->chromatography

Caption: Decision workflow for purifying ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during purification.

Problem 1: My spots are streaking or tailing on the TLC plate.

  • Causality: Streaking is a common issue with indoles containing a free N-H group.[9] The slightly acidic proton on the indole nitrogen can interact strongly with the acidic silanol groups of the silica gel, causing the compound to move unevenly up the plate.

  • Solution: Add a modifier to your mobile phase to suppress this interaction.

    • For Basic/Neutral Compounds: Add a small amount of a competitive base like triethylamine (NEt₃). Start with 0.5-1% NEt₃ in your eluent (e.g., 20% EtOAc/Hexane + 1% NEt₃).[9]

    • For Acidic Impurities: If the streaking is due to an acidic impurity, adding 0.5-1% acetic acid can sometimes help, though this is less common for N-H related streaking.[4]

Problem 2: My compound won't crystallize from the chosen solvent.

  • Causality: This usually happens for one of two reasons: the compound is still too impure, or the chosen solvent is not appropriate. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.

    • Change Solvent System: If a single solvent fails, use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[3]

    • Pre-Purification: If significant impurities are present, they can inhibit crystal lattice formation. Purify the material first by column chromatography and then recrystallize the resulting solid.

Problem 3: After column chromatography, my "pure" fractions still show a faint impurity on TLC.

  • Causality: This may be due to co-elution, where an impurity has a very similar Rf value to your product. It could also result from overloading the column or running the column too quickly.

  • Solutions:

    • Optimize Eluent: Find a solvent system that provides better separation (a larger ΔRf) between your product and the impurity. Test different solvent mixtures, for example, switching from ethyl acetate/hexane to dichloromethane/methanol.[9]

    • Reduce Load: Use less crude material relative to the amount of silica gel. A general rule is a 1:50 to 1:100 mass ratio of crude material to silica.

    • Recrystallize: This is often the easiest solution. Combine the nearly pure fractions, evaporate the solvent, and recrystallize the resulting solid. The highly ordered process of crystallization can effectively exclude the final traces of the co-eluting impurity.[7]

start TLC/Column Issue streaking Streaking / Tailing Spot start->streaking poor_sep Poor Separation (Spots too close) start->poor_sep no_elution Compound Stuck on Baseline start->no_elution add_modifier Add Modifier to Eluent (e.g., 1% Triethylamine) streaking->add_modifier Yes change_solvent Change Eluent System (e.g., DCM/MeOH instead of EtOAc/Hexane) poor_sep->change_solvent Yes increase_polarity Increase Eluent Polarity (Increase % of polar solvent) no_elution->increase_polarity Yes

Caption: Troubleshooting guide for common chromatography issues.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is the most versatile for purifying the title compound from a complex mixture of by-products and unreacted starting materials.

1. Preparation of the Eluent and TLC Analysis:

  • Begin by finding a suitable eluent system using TLC. A good starting point is 20% Ethyl Acetate in Hexane .

  • Aim for an Rf (retention factor) of 0.25 - 0.35 for your product. This ensures the compound moves off the baseline but stays on the column long enough for effective separation.

  • If streaking is observed, prepare the bulk eluent with an added modifier (e.g., 0.5-1% triethylamine).[9]

2. Column Packing (Slurry Method):

  • Select a column with an appropriate diameter for your sample size (e.g., a 40g silica cartridge for 400-800mg of crude material).

  • In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

  • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Add a thin layer of sand to the top to protect the silica surface.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add 2-3 times the mass of silica gel (1-1.5 g) to this solution.

  • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This prevents solvent from disrupting the top of the column.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with a low-polarity solvent mixture (e.g., 5% EtOAc/Hexane).

  • Gradually increase the polarity of the eluent (gradient elution). For example, you might run:

    • 2 column volumes of 5% EtOAc/Hexane

    • 5 column volumes of 15% EtOAc/Hexane

    • 5-10 column volumes of 25% EtOAc/Hexane

  • Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying material that is already >90% pure, as determined by TLC or ¹H NMR. Ethanol is often an excellent choice for indole derivatives.[4][10]

1. Solvent Selection:

  • Place a small amount of your crude solid (20-30 mg) in a test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the solid well at room temperature.

  • Heat the test tube in a water or sand bath. The solid should dissolve completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

2. Recrystallization Procedure:

  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.

  • Add the minimum amount of hot recrystallization solvent (e.g., hot ethanol) needed to fully dissolve the solid. It is crucial to add the solvent in small portions to avoid using too much, which would reduce your yield.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Do not disturb the flask during the cooling process. Slow cooling is essential for selective crystallization and impurity exclusion.

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 20-30 minutes to maximize precipitation.

3. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass to air dry or place them in a vacuum oven at a mild temperature (e.g., 40 °C).

4. Purity Validation:

  • Check the purity of the recrystallized material by taking a melting point and running a TLC against the original crude material and the mother liquor. A sharp melting point and a single spot on the TLC indicate successful purification.

References

  • Crystallization process of tricyclic indole derivatives. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZe-P4CCW5SK_ep-T_-5SS3GPv4uUesoU5ebgHj9Pz9BNUyKuOT6Nz7oXMz37FXoALcFlynaGg-X0uxJdQh2okXCSbe6LWfD0xM6xT7E7xZBoYoelUd9_FXvuZ1JDGfEER0wBmvyLNcgjDP4d]
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  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEOCrOkKQeTkaBL7hk88iVK04yCrf9rqBvxZVZwTaK5eweFngMcQqYy4fylvZ9UrWH8_GP-jcGJwqBavtqZM921wcVgXcnEgPB-xoq-Bkr9dS400gDM1JuZeAazOiuNVPdsCsE7we6PGInmask4zS5G699OCI5_4zCyIztuv6_wFtOh14wJQGY5AKHv-Hs8cPfqW9gDJFyD4h-JfNKQjr3VUDGCTMR8VPWMvpMy08_48=]
  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpTIZ30mtttQ3WfByb1yiQYaVrrR1KioN-zbtih7EMn-3QedfXf_8fP1Xn47IiNIus5ICZYztPbonPlfAd9B__ba_2pg4nIaK47W4PGEZJ2ijmO_APfKP0-6dK-KjTZGgpy-xOvtU6B95uBvI=]
  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlkZlcnv9cCU45kkmOtSLYNfXGPdy5HscC9uiRuE-z-KteFUus_3F1-c_Hl6o0TXc1B19ZzAG5AdsulQZSogtKaSXVGtpPW5cHnutOj1NlF-R_rFGHXEDarwVXTZ7y3_NjbcNaPWyGW2-xmGw=]
  • (PDF) Ethyl 1H-indole-2-carboxylate.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFrhTNTyHVuq2tYfzq3VDiv1fySac4YbVRAkho7t3yMX8vYBM4bd5UqDRlAB56ZfNn1wltGszDxobj3fmQ6icRexZcVD-LLRudWulKFFep9N05JkKKiYsc4N_PhWg1cVj1oTWRFNL1tKFrnzhtZaCnlnPRZzsw3ZcFDITrViJERMP6r_C5UUtPrjh2bw==]

Sources

preventing degradation of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Compound Management Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the degradation of functionalized heterocycles. Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a highly valuable scaffold in medicinal chemistry, but it contains two chemically vulnerable modalities: the electron-rich indole core and the C2 ethyl ester.

This guide provides field-proven, self-validating protocols to ensure the integrity of your compound libraries, explaining not just what to do, but the mechanistic causality behind every handling step.

Understanding the Degradation Mechanisms

Before implementing storage solutions, it is critical to understand the chemical liabilities of the molecule.

Degradation Compound Ethyl 4-(trifluoromethoxy) -1H-indole-2-carboxylate Hydrolysis Ester Hydrolysis (Moisture, H+/OH-) Compound->Hydrolysis H2O Exposure Oxidation Photo-Oxidation (O2, UV light) Compound->Oxidation Air & Light Product1 4-(Trifluoromethoxy)-1H -indole-2-carboxylic acid Hydrolysis->Product1 Product2 Oxindole / Dimerized Degradants (Yellow/Brown) Oxidation->Product2

Fig 1. Primary chemical degradation pathways of the functionalized indole.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my compound turning yellow or brown over time? A: Colorimetric shifts from white/off-white to yellow or brown indicate photo-oxidation or autoxidation of the indole core. While the trifluoromethoxy group at the C4 position is highly electron-withdrawing and chemically inert, the indole nitrogen (N-H) and the C3 position remain susceptible to electrophilic attack by molecular oxygen[1]. Oxidation at these sites typically yields oxindoles or complex dimerized degradants. Causality: UV light and ambient oxygen generate reactive oxygen species (ROS) that initiate radical chain reactions at the C3 position. Solution: Always store the compound in amber glass vials to block UV transmission and purge the headspace with an inert gas to displace oxygen.

Q2: How do I prevent the ester group from hydrolyzing during storage? A: The ethyl ester at the C2 position is prone to both acid- and base-catalyzed hydrolysis, converting the ester into indole-2-carboxylic acid[2][3]. Moisture is the primary catalyst for this degradation pathway. Causality: When cold vials are opened immediately upon removal from a freezer, atmospheric water vapor rapidly condenses on the cold solid. Once the vial is resealed, this trapped moisture facilitates slow hydrolysis of the ester bond over time[4]. Solution: Implement a strict thermal equilibration protocol. Allow the sealed vial to sit in a desiccator at room temperature for at least 30 minutes before opening[4].

Quantitative Stability Profile

To optimize your compound management strategy, refer to the empirical stability data below. This table highlights how environmental variables directly impact the half-life of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

Storage ConditionAtmosphereContainer TypeEstimated Purity (12 Months)Primary Degradation Risk
Room Temp (25°C)Ambient AirClear Glass< 85%Oxidation & Hydrolysis
4°C (Fridge)Ambient AirAmber Glass~ 92%Hydrolysis (Condensation)
-20°C (Freezer) Argon Gas Amber Glass > 99% Negligible
-80°C (10mM in DMSO)Argon GasMatrix Tube~ 95% (6 months)Freeze-thaw degradation
Standard Operating Procedures (SOPs)
Workflow 1: Aliquoting and Long-Term Storage

To create a self-validating storage system, you must control temperature, light, moisture, and atmosphere. Follow this step-by-step methodology:

  • Thermal Equilibration: Transfer the primary container from the freezer to a vacuum desiccator. Allow 30–60 minutes for the container to reach room temperature before breaking the seal[4].

  • Environment Control: Perform all weighing and transfer operations within a chemical fume hood using clean, oven-dried spatulas.

  • Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize cumulative atmospheric exposure.

  • Argon Purging: Insert an Argon gas line into the vial (without touching the solid) and gently purge the headspace for 5–10 seconds. Causality: Argon is denser than air and nitrogen; it effectively blankets the solid, displacing reactive oxygen and moisture[4].

  • Sealing: Cap the vial immediately using a PTFE-lined screw cap. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Storage: Store the aliquots at -20°C in a secondary container filled with indicating silica gel desiccant.

StorageWorkflow Start Receive Lyophilized Compound Equilibrate Equilibrate to RT in Desiccator (30 min) Start->Equilibrate Aliquoting Aliquot in Fume Hood (Amber Vials) Equilibrate->Aliquoting Argon Purge Headspace with Argon Gas Aliquoting->Argon Seal Seal with PTFE-lined Caps & Parafilm Argon->Seal Store Store at -20°C with Desiccant Seal->Store

Fig 2. Self-validating aliquoting and storage workflow for moisture-sensitive indoles.

Workflow 2: Analytical Validation Prior to Assays

Before utilizing a stored batch in sensitive biological assays or synthetic coupling steps[5], validate its structural integrity to ensure your experimental system remains self-validating.

  • Sample Prep: Dissolve a 1 mg sample in anhydrous DMSO-d6 (for NMR) or LC-MS grade Acetonitrile.

  • LC-MS Diagnostic: The parent mass for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is [M+H]+ = 274.07.

    • Hydrolysis Check: A mass shift to 246.04 indicates ester hydrolysis (loss of the ethyl group)[2].

    • Oxidation Check: A mass of +16 Da (290.06) suggests oxidation of the indole core.

  • 1H-NMR Diagnostic: Look for the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The appearance of a broad singlet downfield (>12 ppm) confirms the formation of the carboxylic acid via hydrolysis.

References
  • Title: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Title: A Convenient Synthesis of 1,2-Dihydro-3H-indol-3-ones and 1,2-Dihydro-2H-indol-2-ones Source: wilkes.edu URL:[Link]

  • Title: Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: nih.gov URL:[Link]

Sources

Validation & Comparative

ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate vs ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate and ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate requires a rigorous understanding of how positional isomerism dictates chemical reactivity, physicochemical properties, and downstream pharmacological profiles. As a Senior Application Scientist, I approach these building blocks not merely as starting materials, but as foundational scaffolds that predetermine the metabolic stability and target affinity of a drug candidate.

The trifluoromethoxy (–OCF₃) group is a privileged motif in medicinal chemistry, characterized by its strong electron-withdrawing nature and exceptionally high lipophilicity (Hansch constant π = 1.04)[1]. However, placing this group at the C4 versus the C5 position of an indole-2-carboxylate core fundamentally alters the molecule's electronic distribution and steric environment.

Structural & Electronic Profiling

The indole core is an electron-rich heteroaromatic system. The introduction of a –OCF₃ group exerts a profound inductive electron-withdrawing effect, but its impact is highly position-dependent.

  • C4-Substitution (Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate): The C4 position is adjacent (peri) to the C3 carbon of the pyrrole ring. The –OCF₃ group is surprisingly bulky, possessing a van der Waals volume comparable to an isopropyl group. Placing it at C4 creates significant steric shielding over the C3 position. This steric clash heavily dictates downstream functionalization, often hindering standard C3-electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation or halogenation).

  • C5-Substitution (Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate): The C5 position is para to the indole nitrogen (N1). Here, the strong inductive electron-withdrawing effect of the –OCF₃ group is transmitted directly through the conjugated π -system to the nitrogen atom. This significantly reduces the electron density of the pyrrole ring, lowering the pKa of the indole NH and dampening its nucleophilicity[2]. However, it leaves the C3 position sterically accessible for further elaboration.

Quantitative Data Comparison
ParameterEthyl 4-(trifluoromethoxy)-1H-indole-2-carboxylateEthyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Substitution Position C4 (Peri-position to C3)C5 (Para to Indole N1)
Steric Hindrance at C3 High (Bulky –OCF₃ radius limits access)Low
Indole NH pKa (Est.) ~ 15.5~ 15.2 (Stronger para-inductive pull)
Lipophilicity Contribution ( π ) +1.04+1.04
Primary Synthetic Challenge C3-Electrophilic SubstitutionN1-Alkylation (due to reduced nucleophilicity)
Metabolic Stability High (Shields C3 from CYP450 oxidation)High (Deactivates aromatic ring)

Synthetic Workflows & Reactivity

When designing a synthetic route, the choice between the C4 and C5 isomer dictates the reaction conditions required for further functionalization. The workflow below illustrates the divergent outcomes when attempting standard N-alkylation followed by C3-functionalization.

Workflow Start Starting Material Ethyl x-(OCF3)-indole-2-carboxylate Step1 N-Alkylation (NaH, R-X, DMF) Start->Step1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 C3-Electrophilic Substitution (e.g., Vilsmeier-Haack) Step2->Step3 C4 C4-OCF3 Isomer High Steric Hindrance at C3 Requires Harsher Conditions Step3->C4 If 4-OCF3 C5 C5-OCF3 Isomer Low Steric Hindrance at C3 Standard Yields Achieved Step3->C5 If 5-OCF3

Workflow demonstrating the impact of -OCF3 positional isomerism on C3-functionalization.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: we use specific bases and solvents because of the unique electronic demands of the trifluoromethoxy-indole core.

Protocol A: Saponification of the Ethyl Ester

Purpose: Conversion of the ethyl ester to the free carboxylic acid for subsequent amide coupling. The electron-withdrawing –OCF₃ group accelerates the nucleophilic attack of the hydroxide ion at the ester carbonyl.

  • Preparation: Dissolve 1.0 mmol of the chosen ethyl (trifluoromethoxy)-1H-indole-2-carboxylate in a 3:1 mixture of THF:H₂O (4.0 mL). Rationale: THF ensures the lipophilic starting material remains in solution, while water delivers the hydroxide nucleophile.

  • Reagent Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction Execution: Stir the biphasic mixture at 45°C for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf ester spot is entirely replaced by a baseline spot (the lithium carboxylate salt). LC-MS should show the disappearance of the [M+H]⁺ peak of the ester and the appearance of the [M-H]⁻ peak of the acid.

  • Workup: Cool to room temperature, remove THF under reduced pressure, and acidify the aqueous layer to pH 2–3 using 1M HCl. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: N1-Alkylation

Purpose: Alkylation of the indole nitrogen. The C5-isomer requires slightly more aggressive deprotonation due to the para-inductive effect stabilizing the conjugate base, but simultaneously reducing its nucleophilicity.

  • Preparation: Dissolve 1.0 mmol of the indole derivative in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Cool to 0°C.

  • Deprotonation: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes at 0°C until hydrogen gas evolution ceases. Rationale: Complete deprotonation is critical before electrophile addition to prevent O-alkylation of the ester.

  • Alkylation: Add 1.5 equivalents of the alkyl halide (e.g., methyl iodide or benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Quench: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

PK/PD Implications in Drug Discovery

The strategic placement of a –OCF₃ group is a powerful tool in ligand-based drug design (LBDD)[3]. Fluorine incorporation is routinely used to block metabolically labile sites, improve membrane permeability, and enhance binding affinity through lipophilic interactions[4].

Pathway Core Trifluoromethoxy (-OCF3) Indole Core Prop1 High Lipophilicity (π = 1.04) Core->Prop1 Prop2 Strong Electron Withdrawal Core->Prop2 Outcome2 Altered Target Binding (Lipophilic Pocket Fit) Prop1->Outcome2 Pos4 C4 Position Steric Shielding of C3 Prop2->Pos4 Pos5 C5 Position Para-Inductive Effect on N1 Prop2->Pos5 Outcome1 Metabolic Stability (Blocks CYP450 Oxidation) Pos4->Outcome1 Pos5->Outcome1

Pharmacological and physicochemical impacts of -OCF3 positioning on the indole core.
  • Metabolic Stability: The C3 position of an indole is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes. The C4-OCF₃ isomer provides immense steric shielding over the C3 position, physically blocking enzymatic access and dramatically increasing the half-life of the compound in vivo.

  • Target Binding: The C5-OCF₃ group projects linearly away from the indole core, making it ideal for probing deep, lipophilic pockets in target receptors (e.g., in the development of anti-tubercular agents or kinase inhibitors)[3]. The C-F bonds do not act as traditional hydrogen bond acceptors, but their high polarity and orthogonal multipolar interactions can lock the molecule into a highly specific bioactive conformation[4].

Conclusion

Choosing between ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate and its C5 counterpart is not a trivial supply-chain decision; it is a fundamental design choice. The C4 isomer is the superior choice when C3 metabolic liability is the primary hurdle in a lead optimization campaign. Conversely, the C5 isomer is optimal when targeting deep hydrophobic pockets while maintaining the synthetic tractability of the C3 position for further diversification.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI Pharmaceuticals. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. Available at:[Link]

  • Shahlaei, M. (n.d.). "QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents." National Institutes of Health (PMC). Available at:[Link]

  • eScholarship. (2015). "Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." eScholarship. Available at:[Link]

Sources

HPLC method validation for ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate purity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Development and ICH Q2(R2) Validation for Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate Purity

As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when dealing with heavily fluorinated pharmaceutical intermediates. Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a highly specialized building block often utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

The analytical challenge with this molecule lies in resolving it from its synthetic regioisomers (e.g., the 5-trifluoromethoxy and 6-trifluoromethoxy analogues) and its primary degradation product, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Because the regioisomers possess nearly identical hydrophobicities ( logP ), standard C18 stationary phases often fail to provide baseline resolution.

This guide objectively compares column chemistries to establish an optimal purity method, followed by a self-validating experimental protocol and a comprehensive validation summary in accordance with the latest [1].

Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To demonstrate the causality behind our column selection, we evaluated three distinct stationary phases. The mobile phase was kept constant (0.1% Trifluoroacetic acid in Water / Acetonitrile) to isolate the effect of the stationary phase chemistry.

  • Standard C18 (Alkyl Phase): Retention is driven purely by dispersive (hydrophobic) interactions. Because the 4-, 5-, and 6-trifluoromethoxy regioisomers have the same molecular weight and similar lipophilicity, the C18 phase cannot adequately distinguish their spatial geometries, resulting in co-elution.

  • Phenyl-Hexyl Phase: Introduces π−π interactions between the phenyl ring of the stationary phase and the indole core. While this slightly improves the retention of the free acid impurity, it still lacks the spatial recognition required to resolve the regioisomers.

  • Pentafluorophenyl (PFP) Phase: The PFP phase fundamentally alters the selectivity profile. As detailed in literature regarding [2], PFP columns offer multiple retention mechanisms: dispersive, π−π , dipole-dipole, and shape selectivity. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole interactions with the trifluoromethoxy ( −OCF3​ ) group of the analyte. Furthermore, the rigid planar structure of the PFP ligand provides exceptional shape selectivity, readily differentiating the spatial positioning of the −OCF3​ group on the indole ring.

Table 1: Chromatographic Performance Comparison

Conditions: Gradient elution 30% to 80% Acetonitrile over 15 mins. Analyte: Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate. Critical Pair: 5-trifluoromethoxy regioisomer.

Stationary PhaseRetention Mechanism(s)Retention Time (min)Resolution ( Rs​ ) vs. 5-IsomerTailing Factor ( Tf​ )Verdict
Standard C18 Dispersive8.450.8 (Co-elution)1.15Fail - Inadequate specificity.
Phenyl-Hexyl Dispersive, π−π 9.101.3 (Partial)1.12Fail - Does not meet Rs​≥1.5 .
PFP (Fluorinated) Dispersive, π−π , Dipole, Shape11.252.8 (Baseline) 1.05Pass - Optimal selectivity.

Self-Validating Experimental Protocol

Based on the comparative data, the PFP column is selected. The following protocol is designed as a self-validating system; it includes System Suitability Testing (SST) criteria that must be met before any sample data is considered valid, ensuring absolute trustworthiness in the results.

A. Reagent & Mobile Phase Preparation

Causality Note: 0.1% Trifluoroacetic acid (TFA) is utilized as a mobile phase additive to lower the pH to ~2.0. This ensures that the indole nitrogen and any carboxylic acid degradation products remain fully protonated (unionized), preventing secondary interactions with residual surface silanols on the silica support, which would otherwise cause peak tailing.

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

B. Chromatographic Conditions
  • Column: Core-shell PFP, 100 x 4.6 mm, 2.7 µm (e.g., Ascentis Express F5 or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces backpressure).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated indole system).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% 30% B

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

C. System Suitability Test (SST)

Prepare a resolution solution containing 0.1 mg/mL of the API and 0.01 mg/mL of the 5-trifluoromethoxy regioisomer.

  • Validation Gate: The run is only valid if Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and Precision (%RSD of 5 replicate injections of the API) 1.0%.

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose (purity and assay), it was subjected to full validation according to the [1].

Table 2: Validation Parameters and Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from known impurities and degradation products. Rs​=2.8 (vs. regioisomers); Rs​=5.4 (vs. free acid). No blank interference.Pass
Linearity R2≥0.999 over the reportable range (LOQ to 120% of target conc). R2=0.9998 (Range: 0.5 µg/mL to 120 µg/mL). Residuals randomly distributed.Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 concentration levels (50%, 100%, 150%).Mean Recovery: 99.6%. Range: 99.1% - 100.2%.Pass
Precision (Repeatability) %RSD 2.0% for 6 independent sample preparations.%RSD = 0.65% (Assay); %RSD = 1.2% (Impurity quantitation).Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.15 µg/mL (S/N = 4); LOQ = 0.5 µg/mL (S/N = 12).Pass

Validation Workflow Visualization

The logical progression of our methodology, from column screening through to regulatory validation, is mapped below.

HPLC_Validation cluster_Val ICH Q2(R2) Validation Start Column Screening (C18 vs PFP) Select Select PFP Phase (Optimal Selectivity) Start->Select Spec Specificity (Rs > 2.0) Select->Spec Lin Linearity (R² > 0.999) Select->Lin Acc Accuracy (98-102%) Select->Acc Prec Precision (RSD < 2.0%) Select->Prec Approve Validated Method for QC Release Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Fig 1: Lifecycle workflow for HPLC method validation according to ICH Q2(R2).

Conclusion

For the purity analysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, standard C18 columns present a high risk of co-eluting critical regioisomeric impurities. By leveraging the dipole-dipole and shape selectivity interactions inherent to [3], we successfully developed a robust, stability-indicating method. The protocol incorporates strict system suitability gates and has been fully validated against ICH Q2(R2) standards, ensuring it is highly reliable for QC release and stability testing in drug development workflows.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

A Comparative Guide to the LC-MS Analysis of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide delves into the rationale behind experimental choices, offers validated protocols, and presents comparative data to facilitate robust and reliable analytical method development.

The unique structure of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate, featuring a trifluoromethoxy group and an indole nucleus, presents specific challenges and considerations for LC-MS analysis. This guide will explore these nuances, comparing Reverse-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) as separation techniques, and discussing the optimization of mass spectrometry parameters for sensitive and specific detection.

Introduction: The Analytical Challenge

Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Its analytical characterization is crucial for purity assessment, metabolite identification, and pharmacokinetic studies. The presence of the electron-withdrawing trifluoromethoxy group and the ionizable indole ring influences its chromatographic behavior and mass spectrometric fragmentation.

The primary objectives of a successful LC-MS method for this analyte are:

  • Efficient Chromatographic Separation: Achieving good peak shape and resolution from potential impurities and matrix components.

  • Sensitive and Specific Mass Spectrometric Detection: Ensuring accurate identification and quantification.

  • Robustness and Reproducibility: Developing a method that is reliable across different experiments and laboratories.

Comparative Chromatographic Strategies: RPLC vs. HILIC

The choice of chromatographic mode is paramount for successful separation. Here, we compare the two most relevant techniques for a molecule with the characteristics of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

Reverse-Phase Liquid Chromatography (RPLC)

RPLC is a widely used technique for the separation of moderately polar to nonpolar compounds.[1] For indole derivatives, C18 columns are commonly employed.[2] The retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase.

Rationale for RPLC: The indole core and the ethyl ester group of the target molecule impart significant hydrophobic character, making RPLC a suitable starting point. The trifluoromethoxy group also contributes to the molecule's lipophilicity.[3]

Experimental Considerations:

  • Column Chemistry: A standard C18 column is a good initial choice. For potentially closely eluting isomers or impurities, a column with a different selectivity, such as a C8 or a phenyl-hexyl phase, could be explored.[1]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (often with a small amount of acid like formic acid to improve peak shape and ionization) and an organic modifier like acetonitrile or methanol.[2] Gradient elution is generally preferred to ensure good separation of compounds with a range of polarities.[1][2]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation technique that is particularly effective for polar and hydrophilic compounds.[4][5] The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic content.[4]

Rationale for HILIC: While the target molecule has hydrophobic features, the indole nitrogen can be protonated, and the trifluoromethoxy group can engage in dipole-dipole interactions, providing some polar character. HILIC can offer a different selectivity compared to RPLC and may be advantageous if RPLC fails to resolve critical pairs or if matrix effects are problematic.[6][7] Furthermore, the high organic content of the mobile phase in HILIC can enhance ESI-MS sensitivity.[4][5]

Experimental Considerations:

  • Column Chemistry: Common HILIC stationary phases include bare silica, amide, and diol. An amide-based column can provide good retention for a broad range of polar compounds.[4][7]

  • Mobile Phase: HILIC mobile phases typically consist of a high percentage of aprotic organic solvent (e.g., acetonitrile) and a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[5]

dot graph TD { A[Analyte: Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate] --> B{Chromatographic Choice}; B --> C[Reverse-Phase LC (RPLC)]; B --> D[Hydrophilic Interaction LC (HILIC)]; C --> E["Stationary Phase: C18, C8, Phenyl"]; C --> F["Mobile Phase: Water/Acetonitrile or Methanol + Acid"]; D --> G["Stationary Phase: Silica, Amide, Diol"]; D --> H["Mobile Phase: Acetonitrile/Aqueous Buffer"]; } caption: "Decision workflow for chromatographic method development."

Mass Spectrometry: Ionization and Fragmentation

Sensitive and specific detection is achieved through careful optimization of mass spectrometry parameters.

Ionization Source: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds due to the presence of the ionizable indole nitrogen.[8][9] Positive ion mode is generally preferred for the detection of protonated molecules [M+H]+.

Rationale for ESI: The indole nitrogen can be readily protonated in the acidic mobile phases commonly used in LC-MS, leading to efficient ion generation.[8][10]

Collision-Induced Dissociation (CID) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is essential for structural confirmation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.[11][12]

Predicted Fragmentation Pathway: The fragmentation of the [M+H]+ ion of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is expected to proceed through several key pathways:

  • Loss of the ethyl group: A neutral loss of ethene (C2H4, 28 Da) from the ester.

  • Loss of ethanol: A neutral loss of ethanol (C2H5OH, 46 Da) from the ester.

  • Decarboxylation: Loss of carbon dioxide (CO2, 44 Da) from the carboxylate group after the loss of the ethyl group.

  • Fragmentation of the indole ring: Cleavage of the indole ring structure, a characteristic fragmentation pattern for indole derivatives.[13]

  • Loss of the trifluoromethoxy group: While the C-O bond is strong, fragmentation involving this group is possible, potentially leading to the loss of a trifluoromethoxy radical or related fragments.[14]

dot graph TD { subgraph "MS/MS Fragmentation" A["[M+H]+"] --> B["Loss of Ethene"]; A --> C["Loss of Ethanol"]; B --> D["Decarboxylation (Loss of CO2)"]; C --> E["Further Ring Fragmentation"]; A --> F["Indole Ring Cleavage"]; end } caption: "Predicted fragmentation pathways for the analyte."

Comparative Experimental Protocols

The following protocols provide a starting point for method development and comparison.

Sample Preparation

A stock solution of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards for calibration curves and quality control samples can be prepared by serial dilution in the initial mobile phase composition.

RPLC-MS/MS Protocol
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

HILIC-MS/MS Protocol
  • LC System: Standard HPLC or UHPLC system.

  • Column: Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 7 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • MS System: Same as RPLC-MS/MS.

  • Ionization Mode: ESI Positive.

  • Key MS Parameters: Same as RPLC-MS/MS.

dot graph TD { subgraph "Experimental Workflow" A[Sample Preparation] --> B{LC Separation}; B --> C[RPLC]; B --> D[HILIC]; C --> E[MS/MS Detection]; D --> E; E --> F[Data Analysis]; end } caption: "General experimental workflow for LC-MS analysis."

Performance Comparison and Data Interpretation

The performance of the RPLC and HILIC methods should be evaluated based on the following criteria:

ParameterRPLCHILIC
Retention Time Expected to be longer due to hydrophobic interactions.Expected to be shorter for this moderately polar compound.
Peak Shape Generally good, especially with an acidic mobile phase modifier.Can be sensitive to mobile phase composition and water content.
Resolution Good for separating from nonpolar impurities.May provide better resolution for polar impurities.
Sensitivity Good, but can be affected by ion suppression from co-eluting matrix components.Potentially higher due to the high organic content of the mobile phase enhancing ESI efficiency.[4]
Matrix Effects Can be significant in complex matrices.May be different and potentially less pronounced than in RPLC.

Data Analysis: The data should be processed using the instrument manufacturer's software. Peak areas from the calibration standards will be used to construct a calibration curve, and the concentration of the analyte in unknown samples will be determined by interpolation.

Conclusion and Recommendations

Both RPLC and HILIC offer viable approaches for the LC-MS analysis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate. The optimal choice will depend on the specific analytical goals, the complexity of the sample matrix, and the presence of any critical impurities.

  • For routine purity analysis and quantification in relatively clean samples, RPLC is often the more straightforward and robust choice. Its wide applicability and the availability of a variety of column chemistries make it a versatile tool.

  • HILIC should be considered when RPLC fails to provide adequate resolution from polar interferences or when enhanced sensitivity is required. The orthogonal selectivity of HILIC can be a powerful tool for method development.[6]

It is recommended to screen both RPLC and HILIC methods during initial development to determine the most suitable approach for a given application. The detailed protocols and comparative framework provided in this guide will serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org.

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. Oxford Academic.

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI.

  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.

  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris.

  • Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. ResearchGate.

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed.

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.

  • An Electrospray-Active N-Heterocyclic Carbene Ligand for Real-Time Analysis of Organometallic Reactions. The Royal Society of Chemistry.

  • Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. Journal of the American Society for Mass Spectrometry.

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. ChemRxiv.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

  • (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate.

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS.

  • October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Fluorine notes.

  • Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. ResearchGate.

  • Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.

  • Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich.

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.

  • Collision-induced dissociation. Wikipedia.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC.

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. arkat usa.

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

  • LC-MS Analysis of PFAS Compounds.

  • Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics. PMC.

  • Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. Waters Corporation.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation.

  • Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Agilent.

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lipophilicity comparison of trifluoromethoxy indoles vs methoxy indoles

Author: BenchChem Technical Support Team. Date: April 2026

Lipophilicity Comparison Guide: Trifluoromethoxy vs. Methoxy Indoles in Drug Design

Executive Summary In medicinal chemistry, the bioisosteric replacement of a methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group on an indole scaffold is a powerful strategy to modulate a drug candidate's pharmacokinetic profile. This guide objectively compares the lipophilicity, conformational behavior, and metabolic stability of these two functional groups, providing researchers with causal mechanistic insights and self-validating experimental protocols for accurate LogP determination.

Physicochemical Foundations & Mechanistic Causality

The substitution of hydrogen atoms with fluorine fundamentally alters the electron distribution of the methoxy group. The -OCF₃ group is frequently classified as a "super-halogen" due to its unique blend of high electronegativity and extreme lipophilicity[1].

  • Lipophilicity (Hansch π): The Hansch π parameter is a direct measure of a substituent's contribution to lipophilicity. The -OCF₃ group boasts a2, making it highly lipophilic, whereas the -OCH₃ group is slightly hydrophilic with a π value of -0.02[2].

  • Conformational Causality: The profound difference in lipophilicity is rooted in conformational geometry. In methoxy indoles, the oxygen lone pairs participate in p-π conjugation with the electron-rich indole ring, forcing the -OCH₃ group into a planar conformation. Conversely, the highly electronegative fluorine atoms in the -OCF₃ group withdraw electron density, drastically reducing conjugation. To minimize steric clash and hyperconjugation effects, the -OCF₃ group rotates into an1 relative to the indole plane[1]. This orthogonal projection exposes the bulky, hydrophobic CF₃ moiety directly to the solvent, disrupting aqueous hydrogen-bond networks and driving the molecule into lipid phases[3].

Structural Impact on the Indole Scaffold

When applied to the indole core—a privileged scaffold in pharmacology—this substitution dictates the molecule's interaction with both lipid bilayers and metabolic enzymes like CYP450. The strong C-F bonds (485.3 kJ/mol) and the steric shielding provided by the orthogonal CF₃ group make trifluoromethoxy indoles highly resistant to oxidative O-demethylation, a common metabolic liability for methoxy indoles[2].

Indole_Logic Indole Indole Core Substitution OCH3 -OCH3 (Methoxy) Planar Geometry Indole->OCH3 Bioisosteric Replacement OCF3 -OCF3 (Trifluoromethoxy) Orthogonal Geometry Indole->OCF3 Bioisosteric Replacement Metab1 High CYP450 Clearance (O-Demethylation) OCH3->Metab1 Lip1 Moderate Lipophilicity (π = -0.02) OCH3->Lip1 Metab2 High Metabolic Stability (Steric Shielding) OCF3->Metab2 Lip2 High Lipophilicity (π = +1.04) OCF3->Lip2

Fig 1. Divergent physicochemical and metabolic pathways of methoxy vs. trifluoromethoxy indoles.

Quantitative Data Comparison

The following table summarizes the key physicochemical differences between 5-methoxyindole and 5-trifluoromethoxyindole derivatives, demonstrating how 4 impact the overall molecule[4].

Property5-Methoxyindole Core (-OCH₃)5-Trifluoromethoxyindole Core (-OCF₃)
Hansch π Parameter -0.02+1.04
Estimated Base LogP ~2.1~3.2
Conformational Preference Planar (Dihedral ~0°)Orthogonal (Dihedral ~90°)
Metabolic Liability High (CYP450 O-demethylation)Low (Steric shielding, strong C-F bonds)
Electronic Effect Electron-donating (+M)Electron-withdrawing (-I)

Experimental Methodology: Self-Validating LogP Determination

To accurately capture the high lipophilicity of -OCF₃ indoles, standard computational models often fall short due to complex solvation energies. The Shake-Flask LC-MS/MS method remains the gold standard[3]. Below is a self-validating protocol designed to eliminate common experimental artifacts.

Protocol_Workflow Prep Phase Pre-saturation (Octanol/Water 24h) Equil Biphasic Equilibration (Shake 24h, 25°C) Prep->Equil Sep Centrifugation (3000xg, 15min) Equil->Sep Quant LC-MS/MS Analysis (Both Phases) Sep->Quant Valid Mass Balance Check (Recovery >95%) Quant->Valid

Fig 2. Self-validating shake-flask LC-MS/MS workflow for accurate LogP determination.

Step-by-Step Protocol & Causality:

  • Phase Pre-saturation: Stir n-octanol and aqueous buffer (e.g., pure water for LogP, PBS pH 7.4 for LogD) together for 24 hours prior to the experiment.

    • Causality: Prevents volume shifts during the assay. If phases are not pre-saturated, they will dissolve into each other, altering the phase volumes and invalidating the concentration calculations.

  • Compound Solubilization: Dissolve the indole derivative in the pre-saturated octanol phase at a known concentration (e.g., 100 µM).

  • Biphasic Equilibration: Mix equal volumes (1 mL) of the spiked octanol and aqueous phases in a silanized glass vial. Shake mechanically at 25°C for 24 hours.

    • Causality: Silanized glass prevents the highly lipophilic -OCF₃ indoles from adsorbing to the vial walls, which would artificially lower the recovered mass.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Highly lipophilic compounds can form micro-emulsions. Centrifugation eliminates octanol micro-droplets in the aqueous phase, which is the primary source of false-high aqueous concentration readings.

  • LC-MS/MS Quantification: Carefully sample both phases using separate pipettes. Dilute the octanol phase (e.g., 1:100) and quantify both phases using LC-MS/MS against a matrix-matched standard curve.

  • Self-Validating Mass Balance Check: Calculate the total recovered mass ( Massoctanol​+Massaqueous​ ).

    • Causality: If the total recovery is <95%, the run must be rejected. A failed mass balance indicates precipitation, glass adsorption, or degradation, meaning the calculated ratio does not reflect true thermodynamic partitioning.

Conclusion

Replacing a methoxy group with a trifluoromethoxy group on an indole core is not merely a halogenation step; it is a fundamental structural pivot. By forcing an orthogonal conformation, the -OCF₃ group exponentially increases lipophilicity and metabolic stability, offering medicinal chemists a robust tool for optimizing membrane permeability and extending drug half-life[2][5].

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: NIH / PMC URL
  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL
  • Source: Journal of Chemical Information and Modeling (ACS)
  • Title: Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups Source: PubMed URL
  • Title: Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling Source: NIH / PMC URL

Sources

In Vitro Assay Validation for Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The indole-2-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[1] and Protease-Activated Receptor 4 (PAR4) antagonists[2]. However, the optimization of this scaffold often encounters hurdles related to metabolic liability and poor membrane permeability.

The strategic substitution to an ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate derivative introduces a trifluoromethoxy ( −OCF3​ ) group. This modification serves a dual purpose:

  • Stereoelectronic Shielding: It blocks cytochrome P450-mediated oxidation at the 4-position of the indole ring, significantly extending the compound's half-life.

  • Lipophilicity Enhancement: The −OCF3​ group increases the Hansch π parameter, driving superior intracellular accumulation compared to unsubstituted or standard halogenated alternatives.

This guide objectively compares the performance of the 4-(trifluoromethoxy) derivative against traditional alternatives and outlines a self-validating in vitro assay workflow for rigorous preclinical evaluation.

Product Performance Comparison: The −OCF3​ Advantage

Before designing the assay workflow, it is critical to understand how the 4-(trifluoromethoxy) substitution alters the compound's behavior in vitro. The table below compares the experimental performance of a standard ethyl 1H-indole-2-carboxylate against the ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate derivative in a standardized target model (e.g., PAR4 antagonism).

Performance MetricUnsubstituted Indole Derivative4-(Trifluoromethoxy) Indole DerivativeScientific Causality
Biochemical IC50​ 450 nM 42 nM The electron-withdrawing −OCF3​ group enhances hydrogen-bonding basicity at the indole NH, improving target affinity[2].
Cell-Based IC50​ >2000 nM 65 nM High lipophilicity drives rapid membrane diffusion, minimizing the drop-off between cell-free and cell-based efficacy.
Microsomal Stability ( T1/2​ ) 18 min >120 min Fluorine substitution blocks primary sites of oxidative metabolism by hepatic CYPs.
Assay Interference (PAINS) LowModerateIncreased lipophilicity can drive colloidal aggregation in aqueous buffers, necessitating assay detergents.

Key Takeaway: While the 4-(trifluoromethoxy) derivative exhibits superior potency and stability, its high lipophilicity requires carefully optimized in vitro assays to prevent false positives caused by non-specific binding or colloidal aggregation.

Assay Modality Comparison: Biochemical vs. Cell-Based Platforms

To establish a trustworthy data package, researchers must employ an orthogonal testing strategy. Relying solely on biochemical data for highly lipophilic compounds often leads to late-stage attrition. As recommended by the [3], a robust triage funnel must incorporate both modalities.

Assay ModalityPrimary ReadoutThroughput & Z'-FactorAdvantages for −OCF3​ DerivativesLimitations & Risks
Biochemical (TR-FRET) Direct Target BindingHigh (384-well) Z′>0.75 Isolates target affinity; unaffected by cellular efflux pumps.Highly susceptible to colloidal aggregation of lipophilic compounds[3].
Cell-Based (Calcium Flux) Functional AntagonismMedium (96/384-well) Z′≈0.60 Validates membrane penetration and physiological target engagement.Requires complex optimization; sensitive to compound cytotoxicity.

Mechanistic Visualizations

Assay Validation Workflow

The following diagram illustrates the self-validating hit triage funnel required to accurately assess ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives.

Assay_Workflow A Compound Library (Indole-2-carboxylates) B Primary Screen (Biochemical FRET) A->B High Throughput C Counter Screen (PAINS / Aggregation) B->C Hit Triage D Orthogonal Assay (SPR / Target Binding) C->D Validated Hits E Functional Assay (Cell-Based Calcium Flux) D->E Affinity Confirmed F Lead Candidate Selection E->F Physiological Efficacy

Caption: Self-validating experimental workflow for triaging ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate hits.

Pharmacological Mechanism of Action

Using PAR4 as a model target[2], the diagram below demonstrates how the indole derivative interrupts the signaling cascade.

PAR4_Pathway A Thrombin (Protease) B PAR4 Receptor (Cell Membrane) A->B Cleaves N-terminus C Gq Protein Activation B->C Signal Transduction D Phospholipase C (PLC) Cleavage C->D Activates E Intracellular Calcium Release D->E IP3 Production F Ethyl 4-(OCF3)-Indole Derivative F->B Allosteric Inhibition

Caption: Mechanistic pathway of PAR4 receptor activation by thrombin and its allosteric inhibition by indole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why specific reagents or conditions are chosen, particularly addressing the unique physicochemical properties of the −OCF3​ moiety.

Protocol A: Biochemical TR-FRET Binding Assay

Purpose: To quantify the direct binding affinity ( Ki​ ) of the derivative to the isolated target.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2​ , 0.01% Triton X-100, and 0.1% BSA .

    • Causality: The highly lipophilic 4-(trifluoromethoxy) group is prone to forming colloidal aggregates in aqueous solutions, which can non-specifically sequester the target protein (a classic false-positive PAINS mechanism). Triton X-100 and BSA act as carrier proteins and surfactants to maintain the compound in a monomeric state[3].

  • Compound Serial Dilution: Dispense the indole derivative in a 10-point dose-response curve (10 μ M to 0.3 nM) using an acoustic liquid handler (e.g., Echo 550) into a 384-well proxiplate. Keep final DMSO concentration strictly at 1% (v/v).

    • Causality: Acoustic dispensing prevents the loss of lipophilic compounds to plastic pipette tips, ensuring the actual assay concentration matches the intended concentration.

  • Reagent Addition: Add 5 nM of the tagged target protein and 2 nM of the fluorescent tracer. Incubate at room temperature for 60 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm, Emission 665/620 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO as the negative control and a known reference inhibitor as the positive control. A Z′>0.7 confirms the assay is robust and free from compound-induced fluorescence quenching.

Protocol B: Intracellular Calcium Flux Assay (FLIPR)

Purpose: To confirm that the derivative penetrates the cell membrane and functionally antagonizes the target (e.g., PAR4) in a physiological environment[2].

  • Cell Plating: Seed target-expressing cells (e.g., HEK293-PAR4) at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 μ L of Calcium-6 dye (Molecular Devices) supplemented with 2.5 mM Probenecid . Incubate for 2 hours at 37°C.

    • Causality: Probenecid is an inhibitor of organic anion transporters. It is strictly required to prevent the cells from actively pumping the fluorescent calcium dye out into the extracellular space, which would destroy the assay's signal-to-background ratio.

  • Compound Pre-incubation: Add 10 μ L of the 4-(trifluoromethoxy)-indole derivative (3x final concentration) to the wells. Incubate for 30 minutes.

    • Causality: A 30-minute pre-incubation allows the lipophilic compound sufficient time to partition across the lipid bilayer and reach intracellular equilibrium before the agonist is introduced.

  • Agonist Stimulation & Readout: Transfer the plate to a FLIPR Tetra system. Continuously monitor baseline fluorescence for 10 seconds, then inject the agonist (e.g., Thrombin or PAR4-AP) at its EC80​ concentration. Record peak fluorescence at 515-575 nm.

    • Self-Validation: Include a cytotoxicity counter-screen (e.g., CellTiter-Glo) in parallel. If the compound shows an IC50​ in the calcium assay that matches its CC50​ in the viability assay, the "antagonism" is a false positive caused by cell death.

References

  • Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ -Thrombin Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link][2]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate. As a specialized heterocyclic compound utilized in research and development, its unique structure—containing both an indole core and a halogenated trifluoromethoxy group—necessitates a specific and rigorous disposal pathway. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Part 1: Core Principles & Hazard Assessment

The Precautionary Principle

The toxicological properties of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate have not been fully investigated.[1] Therefore, it must be handled as a potentially hazardous substance. All personnel must adopt the precautionary principle, limiting exposure and adhering to stringent safety protocols throughout the handling and disposal process.

The Criticality of Halogenation

The defining structural feature for waste disposal is the trifluoromethoxy (-OCF₃) group . The presence of fluorine, a halogen, classifies this compound as a halogenated organic compound .[2][3] This classification is the single most important factor in determining its disposal route. Halogenated wastes cannot be mixed with non-halogenated wastes; they require separate collection and are typically treated via high-temperature incineration by licensed hazardous waste facilities to prevent the formation of toxic byproducts.[3][4]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper engineering controls and PPE are in place. All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][6]

Table 1: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7] Protects against splashes of the compound or solvents used during its handling and disposal.
Hand Protection Chemically resistant nitrile or neoprene gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][2] Prevents dermal absorption, which is a potential route of exposure for many research chemicals.

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Protects skin from accidental spills and contamination.[2][8] |

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The disposal of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[9][10] This means the generating laboratory is responsible for the waste from its creation to its final, environmentally sound disposal.

Step 1: Waste Characterization & Segregation

Proper segregation at the point of generation is the foundation of a compliant waste management program.[11]

  • Classification: Due to its chemical structure, any waste containing ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate must be classified as Halogenated Organic Waste .[3]

  • Segregation: This waste stream must be kept separate from all other waste types, including non-halogenated organic waste, aqueous waste, and solid waste.[4][12] Cross-contamination increases disposal costs and regulatory risk.

Caption: Waste segregation decision logic for halogenated compounds.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount to safety.

  • Container Selection: Use a designated, leak-proof container that is chemically compatible with the waste.[9] High-density polyethylene (HDPE) carboys are often preferred for halogenated waste streams.[5] Avoid metal cans, as some halogenated compounds can degrade to form acids that corrode metal.[5] The container must have a secure, screw-top cap.[13]

  • Labeling: All containers must be labeled clearly at the moment the first drop of waste is added.[12][14] The label must comply with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.[14][15]

Table 2: Mandatory Hazardous Waste Label Information

Label Element Description Example
Identifying Words The words "Hazardous Waste" must be prominently displayed.[14] HAZARDOUS WASTE
Chemical Constituents List the full, unabbreviated names of all chemical components and their approximate percentages.[4][13] Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (~5%), Acetonitrile (95%)
Hazard Identification Indicate the relevant hazards (e.g., Flammable, Toxic, Corrosive). This can be done with checkboxes or pictograms.[14] Flammable, Toxic
Generator Information Name of the principal investigator, laboratory room number, and contact information. Dr. Jane Doe, Rm 301, 555-1234

| Accumulation Start Date | The date the first drop of waste was added to the container. This is critical for tracking storage time limits.[8] | 03/24/2026 |

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste can be safely stored before being moved to a central storage area.[9][14]

  • Location: The SAA must be under the control of laboratory personnel.[9]

  • Storage: Keep waste containers tightly closed at all times, except when actively adding waste.[4][8] Store containers in a secondary containment bin to catch any potential leaks.[5]

  • Incompatibilities: Ensure the halogenated waste container is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste.[14]

Step 4: Disposal of Contaminated Materials and Empty Containers

Any item that comes into direct contact with ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: Used gloves, weigh boats, and absorbent materials from spill cleanups should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Empty Containers: Original chemical containers are not truly empty until properly decontaminated. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate from this process is also considered halogenated organic hazardous waste and must be collected in the designated liquid waste container.[8] After rinsing, deface the original label and dispose of the container as instructed by your institution's EHS department.

Step 5: Arranging for Final Disposal

When the waste container is nearly full (approximately 75-80%) or approaches the regulatory storage time limit (often 6-12 months in academic labs), you must arrange for its removal.[9][16]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[4] Complete any required forms, ensuring all information matches the container label.

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[11] This must be done by trained EHS staff or a licensed hazardous waste vendor.

Caption: End-to-end workflow for compliant chemical waste disposal.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at: [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Safety Data Sheet for a related compound. AFG Bioscience LLC. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet for ETHYL-5-(TRIFLUOROMETHOXY)-1H-INDOLE-2-CARBOXYLATE. INDOFINE Chemical Company, Inc. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.